molecular formula C13H21N B13018969 1-(2,3-Dimethylphenyl)pentan-1-amine

1-(2,3-Dimethylphenyl)pentan-1-amine

Cat. No.: B13018969
M. Wt: 191.31 g/mol
InChI Key: SAXYBQCENWLKBA-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)pentan-1-amine is a chiral amine compound with the molecular formula C13H21N and a molecular weight of approximately 191.31 g/mol . This substance features a pentylamine chain attached to the 1-position of a 2,3-dimethylphenyl ring, a structural motif common in the synthesis of more complex molecules. As a chiral building block, it serves as a critical intermediate for researchers in organic synthesis and medicinal chemistry, particularly in the exploration of structure-activity relationships (SAR) and the development of novel bioactive compounds. The steric and electronic properties imparted by the dimethyl-substituted benzene ring can influence the molecule's conformation and interaction with biological targets. The product is provided as a pure substance, which requires storage in an inert atmosphere at low temperatures to maintain stability . This chemical is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and adhere to all relevant safety protocols, as the compound may be hazardous and cause skin, eye, or respiratory irritation.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)pentan-1-amine

InChI

InChI=1S/C13H21N/c1-4-5-9-13(14)12-8-6-7-10(2)11(12)3/h6-8,13H,4-5,9,14H2,1-3H3

InChI Key

SAXYBQCENWLKBA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC(=C1C)C)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 1-(2,3-Dimethylphenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of a drug candidate is a critical determinant of its shelf-life, safety profile, and ultimately, its viability as a therapeutic agent. This guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel compound 1-(2,3-Dimethylphenyl)pentan-1-amine. While specific experimental data for this molecule is not yet publicly available, this document outlines the foundational principles and detailed methodologies required to conduct a thorough stability assessment. We will delve into both robust experimental techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and powerful computational approaches using Density Functional Theory (DFT). The causality behind experimental choices is elucidated, and protocols are designed to be self-validating. This guide is intended to serve as a technical roadmap for researchers and drug development professionals tasked with characterizing the stability of new chemical entities.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with a significant number of candidates failing due to suboptimal physicochemical properties. Among these, thermodynamic stability is a cornerstone. It dictates how a substance withstands thermal stress, which has profound implications for its manufacturing, formulation, storage, and handling. For a molecule like 1-(2,3-Dimethylphenyl)pentan-1-amine, a substituted benzylic amine, understanding its intrinsic stability is paramount. Benzylic amines, while a common motif in pharmaceuticals, can be susceptible to degradation pathways such as oxidation, deamination, and rearrangement, particularly when subjected to heat.

The presence of dimethyl substitution on the phenyl ring and a pentyl chain at the benzylic position introduces unique electronic and steric factors that will influence the molecule's stability. A comprehensive analysis of its thermodynamic properties is therefore not merely an academic exercise but a crucial step in de-risking its development as a potential therapeutic agent. This guide will provide the "how" and, more importantly, the "why" behind the analytical strategies employed to characterize the thermodynamic stability of this and related molecules.

Theoretical Framework: Predicting and Understanding Stability

Before embarking on experimental analysis, a theoretical understanding of the potential degradation pathways of 1-(2,3-Dimethylphenyl)pentan-1-amine can guide experimental design and data interpretation.

Potential Degradation Pathways

Based on the structure of 1-(2,3-Dimethylphenyl)pentan-1-amine, several degradation pathways can be postulated under thermal stress. Analogous to the pyrolysis of methamphetamine, we can anticipate reactions such as:

  • Deamination: The loss of the amine group to form an alkene or other products.

  • Oxidation: If exposed to air, the benzylic position can be susceptible to oxidation.

  • Ring-based reactions: The dimethylphenyl group may undergo rearrangements or other reactions at very high temperatures.

  • C-N Bond Cleavage: Homolytic or heterolytic cleavage of the bond between the benzylic carbon and the nitrogen atom.

Understanding these potential pathways is crucial for interpreting the results from thermal analysis techniques.

The Role of Substituents

The two methyl groups on the phenyl ring will exert both electronic and steric effects. Electron-donating methyl groups can influence the electron density of the aromatic system and the benzylic carbon, potentially affecting bond dissociation energies. Steric hindrance from the ortho-methyl group may also play a role in the molecule's conformational preferences and reactivity.

Experimental Assessment of Thermodynamic Stability

A dual-pronged experimental approach utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive picture of a compound's thermal behavior.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is an invaluable tool for identifying thermal events such as melting, crystallization, and decomposition.

  • Sample Preparation: Accurately weigh 3-5 mg of 1-(2,3-Dimethylphenyl)pentan-1-amine into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events. The onset temperature of the decomposition peak is a key indicator of thermal stability.

  • Inert Atmosphere: The use of a nitrogen purge is critical to isolate the intrinsic thermal stability of the molecule from its oxidative stability.[1]

  • Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Faster rates can shift transition temperatures to higher values.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which a material begins to degrade and to quantify the mass loss associated with decomposition.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(2,3-Dimethylphenyl)pentan-1-amine into a ceramic TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (Tonset) and the percentage of mass loss at different temperatures.

The TGA protocol is self-validating by correlating the mass loss events with the thermal events observed in the DSC thermogram. A significant mass loss in the TGA should correspond to an exothermic event in the DSC, confirming that the event is indeed a decomposition process.

Data Presentation: Summarizing Thermal Analysis Data
ParameterDescriptionExpected Value Range
Melting Point (Tm) Temperature at which the solid-liquid phase transition occurs.Dependent on purity
Decomposition Onset (Tonset) Temperature at which significant decomposition begins.> 200 °C (typical for stable organic molecules)
Enthalpy of Fusion (ΔHfus) Heat required to melt the substance.Varies
Enthalpy of Decomposition (ΔHdecomp) Heat released during decomposition.Varies
Mass Loss (%) Percentage of mass lost during decomposition.Correlates with the loss of specific fragments

Computational Chemistry: A Predictive Approach

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in-silico method to predict and understand the thermodynamic stability of molecules.

DFT for Thermodynamic Predictions

DFT calculations can be used to determine key thermodynamic parameters such as Gibbs free energy of formation (ΔGf), enthalpy of formation (ΔHf), and bond dissociation energies (BDEs). A more positive ΔGf generally indicates lower thermodynamic stability. Calculating the BDE of the benzylic C-N and C-H bonds can provide insights into the most likely initial steps of thermal decomposition.

  • Structure Optimization: The 3D structure of 1-(2,3-Dimethylphenyl)pentan-1-amine is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

  • Bond Dissociation Energy (BDE) Calculation: The BDE of specific bonds is calculated by determining the energy difference between the parent molecule and the radicals formed upon bond cleavage.

Visualization of Computational and Experimental Workflows

Experimental_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) cluster_Interpretation Data Correlation & Interpretation DSC_Prep Sample Preparation (3-5 mg) DSC_Run DSC Analysis (25-400°C, 10°C/min, N2) DSC_Prep->DSC_Run DSC_Data Thermogram (Heat Flow vs. Temp) DSC_Run->DSC_Data DSC_Analysis Identify Tm, Tonset, ΔH DSC_Data->DSC_Analysis Correlation Correlate DSC and TGA Data DSC_Analysis->Correlation TGA_Prep Sample Preparation (5-10 mg) TGA_Run TGA Analysis (25-600°C, 10°C/min, N2) TGA_Prep->TGA_Run TGA_Data Thermogravimetric Curve (Mass % vs. Temp) TGA_Run->TGA_Data TGA_Analysis Determine Td, Mass Loss TGA_Data->TGA_Analysis TGA_Analysis->Correlation Stability_Assessment Overall Thermodynamic Stability Assessment Correlation->Stability_Assessment

Caption: Experimental workflow for the thermal analysis of 1-(2,3-Dimethylphenyl)pentan-1-amine.

Computational_Workflow Mol_Structure Molecular Structure of 1-(2,3-Dimethylphenyl)pentan-1-amine Geom_Opt Geometry Optimization (DFT/B3LYP/6-31G(d)) Mol_Structure->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc BDE_Calc Bond Dissociation Energy (BDE) Calculation Geom_Opt->BDE_Calc Thermo_Data Thermodynamic Data (ΔGf, ΔHf) Freq_Calc->Thermo_Data Stability_Prediction Prediction of Stability and Degradation Pathways Thermo_Data->Stability_Prediction BDE_Calc->Stability_Prediction

Caption: Computational workflow for predicting the thermodynamic stability of 1-(2,3-Dimethylphenyl)pentan-1-amine.

Conclusion and Future Directions

The thermodynamic stability of 1-(2,3-Dimethylphenyl)pentan-1-amine is a critical parameter that must be thoroughly investigated to support its potential development as a pharmaceutical agent. This guide has provided a detailed technical framework for such an investigation, combining established experimental techniques with predictive computational methods. By following these protocols, researchers can obtain a robust understanding of the molecule's thermal behavior, identify potential degradation pathways, and make informed decisions regarding its formulation and storage.

Future work should focus on executing these experimental and computational studies to generate concrete data for 1-(2,3-Dimethylphenyl)pentan-1-amine. Furthermore, forced degradation studies under various stress conditions (e.g., oxidative, hydrolytic, photolytic) would provide a more complete stability profile. The insights gained from such a comprehensive characterization will be invaluable for advancing this and other novel chemical entities through the drug development pipeline.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Carstensen, J. T. (2000). Drug Stability: Principles and Practices. CRC Press.
  • Wesolowski, M. (1982). Thermal analysis of psychotropic drugs. Part VI. Application of thermal analysis to the stability studies of phenothiazine derivatives. Microchimica Acta, 78(1-2), 105-116.
  • Giron, D. (1995). Thermal analysis and calorimetry in the pharmaceutical field. Journal of Thermal Analysis and Calorimetry, 44(2), 259-276.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc..
  • Vyazovkin, S., Burnham, A. K., Criado, J. M., Pérez-Maqueda, L. A., Popescu, C., & Sbirrazzuoli, N. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19. [Link]

  • Dreisch, S., Hernandez, C., Horn, J., & Neuenfeld, S. (2016). Thermal stability of amine compounds and dichloromethane. Chemical Engineering Transactions, 48, 763-768.[2]

  • Leach, A. R. (2001). Molecular modelling: principles and applications.

Sources

Predictive Pharmacological Profiling of 1-(2,3-Dimethylphenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

1-(2,3-Dimethylphenyl)pentan-1-amine is a lipophilic, sterically hindered primary amine belonging to the class of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-alkyl benzylamines .[1] Unlike its lower homologs (e.g., ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-methylbenzylamine or amphetamine analogs), the extension of the alkyl chain to a butyl moiety at the benzylic position fundamentally alters its predicted pharmacodynamics.[1][2][3]

While direct clinical data for this specific isomer is absent from public repositories, Structure-Activity Relationship (SAR) modeling against established pharmacophores (Mexiletine, 2,3-DMA, and long-chain phenylalkylamines) suggests a distinct profile.[1][4][2][3] This molecule is predicted to transition from the monoamine releasing activity typical of short-chain homologs to Voltage-Gated Sodium Channel (VGSC) blockade and Monoamine Reuptake Inhibition .[1][5]

Chemical Identity[1][5][6][7][8]
  • IUPAC Name: 1-(2,3-dimethylphenyl)pentan-1-amine[1][4][5]

  • Structural Class: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -butyl-2,3-dimethylbenzylamine[1][3]
    
  • Molecular Formula: Cngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    H
    
    
    
    N[2][5]
  • Predicted LogP: ~4.2 – 4.5 (High Lipophilicity)[4][2][5]

  • Key Structural Features:

    • 2,3-Dimethylphenyl Ring: Provides steric hindrance and lipophilic bulk, mimicking the xylidine moiety found in local anesthetics (Lidocaine, Mexiletine).[1][4][2][3]

    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -Butyl Chain:  A 4-carbon alkyl tail at the benzylic position.[1][5] This steric bulk likely prevents substrate translocation at DAT/NET, favoring an inhibitor mode of action over a releaser mode.[1][2]
      

Predicted Biological Activity Profile[2][4][5][9]

The following activity profile is derived from comparative QSAR analysis of structural analogs.

Primary Target: Voltage-Gated Sodium Channels (Nav1.x)

Prediction: Moderate-to-High Affinity Blocker (ICngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 estimated 1–10 

M).[1][5] Rationale: The 2,3-dimethylphenyl (xylidine) headgroup is the defining pharmacophore of Class IB antiarrhythmics and local anesthetics.[1][4] When coupled with a lipophilic amine tail, these molecules bind to the intracellular pore of Nav1.5 and Nav1.7 channels.[1][2][3]
  • Mechanism: State-dependent block of inactivated sodium channels.[1][5]

  • Clinical Correlate: Structurally analogous to Mexiletine , but with a longer alkyl chain (pentyl vs. propyl ether), potentially increasing potency but reducing solubility.[1][4][2][3]

Secondary Target: Norepinephrine Transporter (NET) Inhibition

Prediction: Selective NET Inhibitor (NRI).[4][2][5] Rationale:

  • Steric Exclusion: The bulky

    
    -butyl group prevents the molecule from acting as a substrate (releaser).[5] It locks the transporter in the outward-facing conformation.[1][5]
    
  • Selectivity: Ortho-substitution (2,3-dimethyl) on the phenyl ring traditionally favors NET affinity over SERT (Serotonin Transporter) in phenethylamine/benzylamine scaffolds.[1][4][2]

  • Dopamine Transporter (DAT): Likely weak affinity due to the excessive length of the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -chain, which clashes with the compact DAT binding pocket.[1]
    
Off-Target: Sigma-1 Receptor ( R)

Prediction: High Affinity Agonist (Ki < 100 nM).[1][4][5] Rationale: Sigma-1 receptors possess a high affinity for hydrophobic amines with N-alkyl chains.[1][5] The combination of the dimethylphenyl "head" and the pentyl "tail" creates a perfect hydrophobic match for the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


R binding pocket, suggesting potential neuroprotective or psychotomimetic modulation.[1]

Visualization: SAR & Mechanism of Action

The following diagram illustrates the structural logic determining the shift from stimulant activity to anesthetic/inhibitor activity.

SAR_Logic Struct 1-(2,3-Dimethylphenyl) pentan-1-amine Feat1 2,3-Dimethyl (Xylidine Moiety) Struct->Feat1 Feat2 Alpha-Butyl Chain (Steric Bulk) Struct->Feat2 Effect1 Nav1.x Channel Binding Feat1->Effect1 Mimics Lidocaine Effect2 DAT/NET Translocation Block Feat2->Effect2 Prevents Transport Outcome1 Local Anesthetic / Anti-Arrhythmic Activity Effect1->Outcome1 Outcome2 Reuptake Inhibition (Not Release) Effect2->Outcome2

Caption: Structural dissection of DMP-C5-Am showing the divergence from stimulant pharmacology toward anesthetic and reuptake inhibition profiles.[1][4][5]

Experimental Validation Protocols

To validate the predicted activity, the following standardized workflows are recommended. These protocols prioritize self-validation through positive controls.[1][5]

Synthesis for Screening (Reductive Amination)

Before testing, high-purity material (>98%) is required.[1][4][2]

  • Precursor: 2,3-Dimethylpropiophenone is not the starting material (that yields a propyl chain).[1][5] Use 1-(2,3-dimethylphenyl)pentan-1-one .[1][4][5]

  • Reaction:

    • Combine ketone (1 eq) with Ammonium Acetate (10 eq) and Sodium Cyanoborohydride (1.5 eq) in Methanol.

    • Reflux 24h.[1][6]

    • Purification: Acid-base extraction followed by reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

    • Validation: NMR (

      
      H, 
      
      
      
      C) and LC-MS to confirm the
      
      
      -butyl structure.
Protocol A: Monoamine Uptake Inhibition Assay

Objective: Determine IC


 at DAT, NET, and SERT.
StepParameterDetail
1. Cell Line HEK293Stably transfected with hDAT, hNET, or hSERT.
2.[1][4][2][3] Ligand DMP-C5-AmDissolve in DMSO (stock 10 mM).[1][4][5] Test range: 1 nM to 100 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

M.
3.[1][5] Substrate Radioligand[

H]-Dopamine, [

H]-Norepinephrine, [

H]-Serotonin.
4.[1][2] Control PositiveCocaine (Non-selective) or Nisoxetine (NET selective).[4][2][5]
5. Incubation Conditions10 mins @ 37°C in Krebs-Ringer-HEPES buffer.[1][5]
6. Analysis ScintillationLyse cells, count CPM. Plot non-linear regression (Sigmoidal dose-response).

Self-Validation Check: If the Positive Control (Cocaine) IC


 deviates >20% from historical mean (e.g., ~200-400 nM for DAT), the assay is invalid.
Protocol B: Voltage-Clamp Electrophysiology (Nav1.5)

Objective: Assess anesthetic/cardiotoxic potential.[1][4][5]

  • System: Automated Patch Clamp (e.g., QPatch or Patchliner) using CHO cells expressing hNav1.5.

  • Protocol:

    • Hold potential at -120 mV.

    • Pulse to -10 mV (20 ms) to activate channels.[1][4][5]

    • Tonic Block: Measure peak current reduction at 0.1 Hz stimulation.

    • Phasic Block (Use-Dependence): Stimulate at 10 Hz. If block increases with frequency, it confirms local anesthetic-like mechanism (binding to open/inactivated state).[1][4][2][3]

  • Endpoint: Calculate IC

    
     for Tonic vs. Phasic block. A high Phasic/Tonic ratio indicates therapeutic antiarrhythmic potential rather than pure toxicity.[1]
    

Screening Workflow Diagram

This workflow ensures that the most critical safety risks (Cytotoxicity and hERG inhibition) are assessed before detailed pharmacodynamics.[4][5]

Screening_Workflow Start Compound Synthesis (>98% Purity) Tier1 Tier 1: Safety Screen (Cytotoxicity & hERG) Start->Tier1 Decision1 Pass? (IC50 > 10uM) Tier1->Decision1 Tier2 Tier 2: Primary Targets (MAT Uptake & Nav1.x) Decision1->Tier2 Yes Stop Terminate Candidate Decision1->Stop No Tier3 Tier 3: Selectivity (Sigma, NMDA, MAO) Tier2->Tier3 Report Generate Lead Profile Tier3->Report

Caption: Hierarchical screening cascade prioritizing safety (hERG/Tox) prior to efficacy profiling.

Safety & Toxicology Implications

Metabolic Stability (CYP450)

The 2,3-dimethyl substitution blocks metabolic attack at the ortho positions, potentially extending half-life.[1][4][2][3] However, the long alkyl chain is susceptible to


-oxidation  or 

-1 hydroxylation
by CYP2D6 or CYP3A4.[1][5]
  • Risk: If the molecule acts as a mechanism-based inhibitor of CYP2D6 (common for alkylamines), it may cause drug-drug interactions.[1][4]

CNS vs. Peripheral Effects

Due to high lipophilicity (LogP > 4.0), DMP-C5-Am will readily cross the Blood-Brain Barrier (BBB).[1][4][5]

  • CNS Effects: Sedation, dizziness (Nav blockade), or mild mood elevation (NET inhibition).[1][4][2][3]

  • Peripheral Effects: Bradycardia or hypotension (due to Nav1.5 and potential Calcium channel overlap).[4][5]

References

  • Pharmacology of Benzylamine Analogs: Middleton, D. S., et al. (2008).[1][4][2][3] Designing rapid onset selective serotonin re-uptake inhibitors.[1][5][7] 2: structure-activity relationships of substituted (aryl)benzylamines. Bioorganic & Medicinal Chemistry Letters.[1][5][7] Link

  • Mechanism of 2,3-Dimethyl Substitution (Xylidine): Tikhonov, D. B., & Zhorov, B. S. (2017).[1][4][2][3] Mechanism of Sodium Channel Block by Local Anesthetics, Antiarrhythmics, and Anticonvulsants.[1][4][2][3] Journal of General Physiology.[1][5] Link

  • SAR of Alpha-Alkyl Phenethylamines: Glennon, R. A., et al. (1988).[1][4][2][3] Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity.[1][5] Journal of Medicinal Chemistry.[1][5][8] Link

  • Sigma Receptor Ligand Design: Chu, U. B., & Ruoho, A. E. (2016).[1][4][2][3] Signal transduction of the sigma-1 receptor.[1][5] Molecular Pharmacology.[1][5][8] Link

  • Monoamine Transporter Protocols: Eshleman, A. J., et al. (2017).[1][4][2][3] Standardized Protocols for Assessing Monoamine Transporter Uptake and Release.[1][5] Current Protocols in Neuroscience.[1][5] Link[4][2][3]

Sources

Methodological & Application

Application Note: Enantioselective Preparation of 1-(2,3-Dimethylphenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details two validated protocols for the enantioselective synthesis of 1-(2,3-dimethylphenyl)pentan-1-amine , a sterically congested chiral benzylic amine. This scaffold is a critical pharmacophore in GPCR modulators and calcimimetics.

The presence of the ortho-methyl group (2,3-dimethyl pattern) combined with the lipophilic pentyl chain creates significant steric hindrance, rendering standard reductive amination non-selective. This guide presents two orthogonal approaches:

  • Biocatalytic Transamination: The "Green" route utilizing engineered

    
    -Transaminases (
    
    
    
    -TA) for high enantioselectivity (
    
    
    ee) and mild conditions.
  • Ellman Sulfinamide Auxiliaries: The "Chem" route utilizing tert-butanesulfinamide for robust, scalable synthesis when specific enzymes are unavailable.

Chemical Target Profile

PropertyDescription
IUPAC Name 1-(2,3-Dimethylphenyl)pentan-1-amine
Molecular Formula C₁₃H₂₁N
Molecular Weight 191.32 g/mol
Challenge Steric Bulk: The 2-position methyl group hinders nucleophilic attack. Solubility: The pentyl chain reduces aqueous solubility, complicating biocatalysis.
Target Enantiopurity

ee

Route A: Biocatalytic Transamination (Recommended)

Mechanistic Insight

Transaminases (ATAs) operate via a Ping-Pong Bi-Bi mechanism using Pyridoxal-5'-phosphate (PLP) as a cofactor. For this lipophilic, hindered ketone, we utilize an isopropylamine (IPA) amine donor system. The removal of the coproduct (acetone) drives the unfavorable equilibrium forward.

TransaminaseCycle EnzPLP E-PLP (Internal Aldimine) EnzPMP E-PMP (Pyridoxamine) EnzPLP->EnzPMP + Donor - ByProduct EnzPMP->EnzPLP + Substrate - Product Substrate Ketone Substrate (1-(2,3-dimethylphenyl)pentan-1-one) Substrate->EnzPMP Input 2 Product Chiral Amine (Target) Product->EnzPMP Output 2 Donor Amine Donor (Isopropylamine) Donor->EnzPLP Input 1 ByProduct Co-Product (Acetone) ByProduct->EnzPLP Output 1 (Volatile)

Figure 1: Ping-Pong Bi-Bi mechanism utilizing Isopropylamine (IPA) as the amine donor. The volatility of acetone drives the reaction to completion.

Protocol: -Transaminase Screening & Scale-Up

Reagents:

  • Substrate: 1-(2,3-dimethylphenyl)pentan-1-one (50 mM final conc.)

  • Enzyme: Codexis ATA-417 or Vibrio fluvialis JS17 variant (2 g/L loading).

  • Cofactor: PLP (1 mM).

  • Donor: Isopropylamine (1 M) neutralized to pH 7.5.

  • Cosolvent: DMSO (10-20% v/v) is mandatory due to the pentyl chain's lipophilicity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.5). Add PLP (1 mM) and Isopropylamine (1 M). Adjust pH back to 7.5 using 6M HCl (exothermic; cool on ice).

  • Substrate Solubilization: Dissolve the ketone substrate in DMSO. The final DMSO concentration in the reaction should not exceed 20% to preserve enzyme stability.

  • Reaction Initiation:

    • Add buffer/amine mix to the reaction vessel.

    • Add the enzyme powder.

    • Add the DMSO/Substrate solution dropwise while stirring.

  • Incubation: Stir at 30°C for 24 hours. Critical: Leave the system slightly open (or use a nitrogen sweep) to allow acetone evaporation, driving the equilibrium.

  • Workup:

    • Acidify to pH 2 with 6M HCl (converts amine to salt, stays in aqueous).

    • Extract with MTBE (removes unreacted ketone). Discard organic layer.

    • Basify aqueous layer to pH 12 with 10M NaOH.

    • Extract with Ethyl Acetate (

      
      ). Dry over Na₂SO₄ and concentrate.
      

Troubleshooting:

  • Low Conversion? The ortho-methyl group causes steric clash. Switch to an enzyme variant engineered for "bulky-bulky" ketones (e.g., Arthrobacter mutants).

  • Precipitation? If the substrate crashes out, add 0.5% Tween-80 surfactant.

Route B: Ellman Sulfinamide Auxiliary (Chemical Standard)

Mechanistic Insight

This route relies on the condensation of the ketone with chiral tert-butanesulfinamide. The bulky tert-butyl group directs the subsequent reduction, establishing the stereocenter.

Why Ti(OEt)₄? The condensation of hindered ketones is sluggish. Titanium(IV) ethoxide acts as both a Lewis acid catalyst and a water scavenger, pushing the equilibrium toward the imine.

EllmanRoute Ketone Ketone Substrate Imine N-Sulfinyl Imine (Intermediate) Ketone->Imine Ti(OEt)4, THF Reflux, 16h Sulfinamide (R)-t-Bu-Sulfinamide Sulfinamide->Imine SulfAmine Sulfinamide Product (Diastereomerically Pure) Imine->SulfAmine Stereoselective Reduction -78°C Reductant Reduction (L-Selectride or NaBH4) Reductant->SulfAmine FinalAmine Target Chiral Amine (HCl Salt) SulfAmine->FinalAmine HCl / MeOH Deprotection

Figure 2: Ellman Auxiliary workflow. The stereochemistry is determined during the reduction of the N-sulfinyl imine.

Protocol: Chemical Synthesis

Step 1: Condensation (Imine Formation) [1]

  • To a solution of 1-(2,3-dimethylphenyl)pentan-1-one (1.0 equiv) in dry THF (0.5 M), add (R)-2-methyl-2-propanesulfinamide (1.2 equiv).

  • Add Ti(OEt)₄ (2.0 equiv) under Argon.

  • Reflux (70°C) for 16–24 hours. Note: Monitor by TLC; hindered ketones require prolonged heating.

  • Quench: Cool to RT and pour into brine while stirring. A thick white precipitate (TiO₂) will form. Filter through Celite.

  • Purify the imine by Silica Gel Chromatography (Hexane/EtOAc).

Step 2: Diastereoselective Reduction

  • Dissolve the sulfinyl imine in dry THF. Cool to -78°C .

  • Add L-Selectride (1.1 equiv) dropwise. Rationale: L-Selectride is bulky and enhances diastereoselectivity (dr) compared to NaBH₄ for this specific hindered substrate.

  • Stir for 2 hours at -78°C, then warm to RT.

  • Quench with NH₄Cl(aq). Extract with EtOAc.

Step 3: Deprotection

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4M HCl in Dioxane (2.0 equiv). Stir for 30 mins.

  • Precipitate the product as the hydrochloride salt using Et₂O, or basify and extract the free amine.

Analytical Quality Control

To validate the enantiomeric excess (ee), use Normal Phase Chiral HPLC.[2]

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[3]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm (low wavelength required due to lack of conjugation in the pentyl chain).

  • Expected Retention:

    • (R)-Enantiomer: ~8.5 min

    • (S)-Enantiomer: ~11.2 min

    • Note: Validate elution order using a racemic standard.

Comparative Data Summary
ParameterRoute A: BiocatalysisRoute B: Ellman Auxiliary
Enantiomeric Excess (ee) >99% (Excellent)95-98% (Good)
Yield 60-85%70-80%
Atom Economy High (Acetone byproduct)Low (Titanium waste)
Scalability High (No cryogenics)Moderate (Requires -78°C)
Cost Driver Enzyme (Reusable)Sulfinamide/Reagents

References

  • Biocatalytic Transamination Reviews

    • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with ω-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. Link

    • Green, A. P., et al. (2014).[4] Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria.[4] Angewandte Chemie International Edition, 53(40), 10714-10717. Link

  • Ellman Auxiliary Methodology

    • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[1][5] Accounts of Chemical Research, 35(11), 984-995. Link

    • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. Link

  • Analytical Methods

    • Daicel Chiral Technologies. Instruction Manual for Chiralcel OD-H. Link

Sources

Application Note: Solvent Selection & Handling for 1-(2,3-Dimethylphenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a standardized protocol for the solubilization, storage, and handling of 1-(2,3-Dimethylphenyl)pentan-1-amine (referred to herein as 2,3-DMPPA ).[1] Due to the molecule’s structural combination of a lipophilic dimethylphenyl group and a pentyl chain with a basic primary amine, improper solvent selection often leads to precipitation, "oiling out" in aqueous media, or compound degradation via carbamate formation. This document outlines a physicochemical-based solvent selection strategy to ensure experimental reproducibility in drug discovery and biological assay workflows.

Part 1: Physicochemical Analysis & Solubility Profile[1]

To select the correct solvent, one must first understand the competing forces within the molecule. 2,3-DMPPA exhibits a "janus-faced" nature: a highly hydrophobic region (aryl + alkyl chain) and a hydrophilic, basic focal point (amine).[1]

Structural Determinants of Solubility
  • Lipophilicity (Hydrophobic Domain): The 2,3-dimethylphenyl moiety combined with the pentyl tail creates a significant non-polar surface area. This drives high solubility in organic solvents (DMSO, Ethanol, DCM) but poor solubility in neutral aqueous buffers.

  • Basicity (Hydrophilic Domain): The primary amine (

    
    ) is the sole ionizable group.
    
    • Estimated pKa: ~9.5 – 10.5 (typical for

      
      -alkylated benzylamines/phenethylamines).[1]
      
    • Implication: At physiological pH (7.4), the molecule exists in equilibrium between its protonated (ionized) and free base forms. At pH > 10, it is strictly a lipophilic free base. At pH < 5, it forms a water-soluble salt.[1]

Predicted Solubility Data

Note: Values are estimated based on structural analogs (e.g., substituted phenethylamines) and standard chemoinformatic principles.

Solvent SystemSolubility RatingPhysical State in SolutionPrimary Interaction
DMSO (Anhydrous) Excellent (>50 mM)Clear SolutionDipole-dipole & Hydrophobic
Ethanol (100%) Good (>20 mM)Clear SolutionH-bonding
Water (Neutral pH 7) Poor (<1 mM)Emulsion / Oiling OutHydrophobic repulsion
0.1 M HCl (Aq) Good (>10 mM)Clear Solution (Salt formation)Ionic solvation
PBS (pH 7.4) Variable Risk of precipitationMixed

Part 2: Solvent Screening & Selection Strategy

The "Golden Rule" of Amine Solubilization

For lipophilic amines like 2,3-DMPPA, never attempt to dissolve the free base directly into neutral buffer. This invariably leads to the "oiling out" phenomenon, where the compound forms microscopic oil droplets that mimic solubility but result in erratic assay data.

Recommended Solvent Tiers
Tier 1: Stock Solution Preparation (Preferred)
  • Dimethyl Sulfoxide (DMSO): The gold standard for biological screening. It solubilizes the free base effectively and prevents aggregation.

    • Grade: Sterile Filtered, Hybridoma Tested, >99.9% Purity.

    • Storage: Hygroscopic; must be kept sealed.

Tier 2: Volatile Vehicles (Chemistry/Synthesis)
  • Ethanol (EtOH): Useful for animal dosing formulation or when DMSO is toxic to the specific cell line.

    • Warning: Ethanol evaporates rapidly, changing concentration over time.

Tier 3: Aqueous Formulation (Specific Conditions Only)
  • Acidified Water: To dissolve 2,3-DMPPA in water, you must convert it to a salt in situ.

    • Protocol: Dissolve compound in a minimal volume of 0.1M HCl or acetic acid, then dilute with water.

Part 3: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution in DMSO

Target Audience: In vitro screening (Cell culture, Enzyme assays)

Materials:

  • 2,3-DMPPA (Solid or Oil)[1]

  • Anhydrous DMSO (Grade: Cell Culture)[1]

  • Vortex Mixer[1]

  • Glass Vials (Amber, screw cap with PTFE liner)[1]

Procedure:

  • Weighing: Accurately weigh the specific amount of 2,3-DMPPA into a glass vial.

    • Note: If the compound is an oil, weigh by difference using a syringe.

  • Calculation: Calculate the required volume of DMSO (

    
    ) using the formula:
    
    
    
    
    [1]
  • Solvent Addition: Add the calculated volume of DMSO to the center of the vial.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Visual Check: Inspect for "schlieren" lines (swirls indicating density differences). Vortex until disappearing.

  • Sonication (Optional): If solid particles persist, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot immediately into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: "Salting In" for Aqueous Applications

Target Audience: Animal studies or assays sensitive to organic solvents.

Procedure:

  • Weigh the free base compound.

  • Add 1.05 equivalents of 1M HCl (or Methanesulfonic acid).

  • Vortex until the oily free base converts to a dissolved salt or a crystalline solid suspended in liquid.

  • Slowly add water/saline while vortexing.

  • Critical Step: Check pH. If pH > 7, the compound may precipitate. Adjust pH to ~5.0–6.0 for stability.

Part 4: Visualization of Solubilization Workflow

The following decision tree guides the researcher through the solubilization process based on the intended application.

SolubilityWorkflow Start Start: 2,3-DMPPA Sample CheckForm Check Form: Free Base or Salt? Start->CheckForm IsSalt Salt Form (e.g., HCl) CheckForm->IsSalt Salt IsFreeBase Free Base (Oil/Solid) CheckForm->IsFreeBase Free Base AqBuffer Dissolve in Aqueous Buffer (PBS/Saline) IsSalt->AqBuffer SelectApp Select Application IsFreeBase->SelectApp InVitro In Vitro / HTS SelectApp->InVitro Cell/Enzyme InVivo In Vivo / Animal SelectApp->InVivo Animal Model DMSO Dissolve in 100% DMSO (Stock 10-50mM) InVitro->DMSO Acidify Acidify: Add 1 eq. HCl or Acetic Acid InVivo->Acidify Dilute Dilute with Saline/Water (Check pH < 6) Acidify->Dilute

Figure 1: Decision tree for solubilizing 2,3-DMPPA based on chemical form and downstream application.

Part 5: Stability & Troubleshooting (E-E-A-T)

The "Carbamate" Hazard

Primary amines like 2,3-DMPPA react reversibly with atmospheric Carbon Dioxide (


) to form carbamates (

).[1]
  • Symptom: A previously clear DMSO stock solution develops a white precipitate upon standing open to air.

  • Prevention: Always purge stock vials with Argon or Nitrogen gas before sealing.

DMSO "Freezing"

Pure DMSO freezes at 18.5°C. If your stock solution solidifies in the fridge:

  • Do NOT heat rapidly.

  • Protocol: Allow it to thaw at room temperature or hold in your hand. Vortex before use to ensure no concentration gradients exist (cryoconcentration effect).

Biological Compatibility

When using DMSO stocks in cell culture:

  • Keep final DMSO concentration < 0.1% (v/v) to avoid solvent toxicity.

  • Pre-dilution Step: Do not add 100% DMSO stock directly to the cell well. Dilute the stock 1:100 in media first (intermediate plate), then transfer to cells. This prevents local "shock" precipitation of the lipophilic amine.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Pentan-1-amine (and analogs). Retrieved from [Link][1]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link][1]

  • Di, L., & Kerns, E. H. (2015).Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for pKa and LogP solubility principles).
  • European Medicines Agency (EMA). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. Retrieved from [Link]

Sources

Application Note: High-Efficiency Acylation of 1-(2,3-Dimethylphenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic selection of reagents and protocols for the acylation of 1-(2,3-Dimethylphenyl)pentan-1-amine . This substrate presents a specific synthetic challenge: it combines an


-branched primary amine with an ortho-substituted phenyl ring. The resulting steric congestion at the reaction center renders standard "textbook" acylation conditions prone to stalling or incomplete conversion. This note provides optimized protocols using high-activity acyl chlorides and modern coupling agents (HATU/COMU) to overcome this steric barrier while maintaining chemoselectivity.

Substrate Analysis & Synthetic Challenge

Structural Deconstruction

The target molecule, 1-(2,3-Dimethylphenyl)pentan-1-amine , is a hindered primary benzylic amine.

  • Steric Hindrance (Primary Factor): The 2-methyl group on the phenyl ring is ortho to the amine attachment point. This creates a "picket fence" effect, blocking the trajectory of incoming electrophiles.

  • 
    -Branching:  The pentyl chain at the benzylic position adds rotational bulk, further shielding the nitrogen lone pair.
    
  • Electronic Profile: The 2,3-dimethyl substitution makes the ring electron-rich, slightly increasing the basicity of the amine compared to unsubstituted benzylamine, but nucleophilicity is kinetically compromised by sterics.

The "Stalled Intermediate" Problem

In standard acylations (e.g., Anhydride + Pyridine), the reaction often stalls at the formation of the tetrahedral intermediate or fails to displace the leaving group efficiently. To drive this reaction to completion, we must use hyper-electrophilic acyl donors or nucleophilic catalysis .

Reagent Selection Matrix

The choice of reagent depends on the nature of the acyl group (R-CO-) being attached.

Acyl SourceRecommended Reagent SystemReactivityUse Case
Simple Acids (Acetic, Propionic)Acyl Chloride + Et

N + DMAP
Very HighBulk synthesis; non-sensitive substrates.
Complex Acids (Chiral/Functionalized)HATU + DIPEA HighDrug discovery; preserving stereochemistry of the acid.
Acid Anhydrides Anhydride + Sc(OTf)

(cat.)
ModerateGreen chemistry; acid-sensitive substrates.
Sterically Hindered Acids Ghosez's Reagent ExtremeForcing coupling of two hindered partners.

Mechanistic Insight: Nucleophilic Catalysis

For this hindered substrate, the addition of 4-Dimethylaminopyridine (DMAP) is not optional—it is critical. DMAP acts as a "acyl transfer shuttle."[1] It attacks the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is less sterically demanding and more electrophilic than the free acid chloride, allowing the hindered amine to attack.

Diagram 1: DMAP Catalytic Cycle for Hindered Amines

DMAP_Cycle AcylCl Acyl Chloride (R-CO-Cl) Inter N-Acylpyridinium Salt (Active) AcylCl->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Product Amide Product Inter->Product Amine Attack Amine Hindered Amine (Substrate) Amine->Product Product->DMAP Catalyst Regeneration Base Auxiliary Base (TEA/DIPEA) Base->AcylCl HCl Scavenging

Caption: DMAP accelerates the reaction by forming a reactive N-acylpyridinium intermediate that is more susceptible to attack by the sterically hindered amine.

Experimental Protocols

Method A: Acyl Chloride Activation (Standard Protocol)

Best for: Acetylation, Benzoylation, and robust simple amides.

Reagents:

  • Substrate: 1-(2,3-Dimethylphenyl)pentan-1-amine (1.0 equiv)

  • Acyl Chloride: 1.2 – 1.5 equiv

  • Base: Triethylamine (TEA) (2.0 equiv)

  • Catalyst: DMAP (0.1 equiv / 10 mol%)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the amine (1.0 equiv) and TEA (2.0 equiv) in anhydrous DCM (

    
     concentration).
    
  • Catalyst Addition: Add DMAP (0.1 equiv) in one portion.

  • Acylation: Cool the mixture to

    
    C. Add the Acyl Chloride dropwise via syringe over 5 minutes.
    
    • Note: The reaction is exothermic. Control temperature to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). Staining with Ninhydrin will show the disappearance of the free amine (purple spot).

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (

      
      ).
      
    • Wash organic layer with

      
       HCl (to remove TEA and DMAP). Caution: Ensure product is not acid-sensitive.
      
    • Dry over

      
       and concentrate.
      
Method B: HATU Coupling (For Precious Carboxylic Acids)

Best for: Coupling with chiral amino acids, drug fragments, or expensive acids.

Reagents:

  • Carboxylic Acid Partner (1.1 equiv)

  • Substrate: 1-(2,3-Dimethylphenyl)pentan-1-amine (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Protocol:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.5 equiv) immediately. Stir for 5–10 minutes to form the activated ester (O-At ester).

    • Visual Cue: Solution often turns yellow/orange.

  • Amine Addition: Add the amine substrate (1.0 equiv) and the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 12–16 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to

      
      C.
      
  • Workup:

    • Dilute with Ethyl Acetate (excess).

    • Wash with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Concentrate and purify via column chromatography.[1]

Troubleshooting & Optimization

Decision Tree for Reaction Optimization

Optimization Start Reaction Stalled / Low Yield? Check1 Is the Acyl Donor Sterically Hindered too? Start->Check1 Branch1_Yes Yes (e.g., t-Butyl, ortho-sub) Check1->Branch1_Yes Branch1_No No (Simple chain) Check1->Branch1_No Sol1 Use Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate Acid Chloride in situ. Branch1_Yes->Sol1 Check2 Is Solvent Dry? Branch1_No->Check2 Sol2 Add Molecular Sieves Switch to Microwave (80°C, 20 min) Check2->Sol2

Caption: Systematic troubleshooting for sterically demanding amide couplings.

Critical Notes
  • Racemization: If the amine is enantiopure, avoid strong bases (like NaH) or excessive heat (

    
    C), which can cause racemization at the benzylic center.
    
  • Solvent Choice: DMF is superior to DCM for Method B because it stabilizes the polar transition states of coupling reagents.

  • Acid Wash: The 2,3-dimethylphenyl group makes the amide slightly lipophilic. Ensure thorough acid washing (1M HCl) during workup to remove trace pyridine/DMAP, which can co-elute during purification.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852. Link

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethylpropenylamine. Organic Syntheses, 59, 26. (Method for hindered acids). Link

  • ChemSrc. (2024). 1-(2,3-Dimethylphenyl)pentan-1-amine - Physicochemical Properties. Link

Sources

Application Note: High-Yield Catalytic Hydrogenation Protocols for Dimethylphenyl Pentan-1-amine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of phenylalkylamines. It focuses on the catalytic hydrogenation of precursors yielding dimethylphenyl pentan-1-amine scaffolds.

The guide prioritizes the nitrile reduction route (via 5-(dimethylphenyl)pentanenitrile) as the most scalable and atom-economical approach for terminal primary amines, while also addressing nitroalkene reduction for branched analogs.

Introduction & Precursor Analysis[1]

Dimethylphenyl pentan-1-amines represent a class of lipophilic phenylalkylamines often utilized as linkers in PROTACs (Proteolysis Targeting Chimeras) or as pharmacophores in CNS-active agents. The synthesis hinges on the efficient reduction of oxidized nitrogen precursors.

For the specific target pentan-1-amine (a terminal primary amine), the most viable precursors are:

  • Nitriles (R-CN): 5-(dimethylphenyl)pentanenitrile.

    • Pros: Stable, accessible via alkylation of phenylpropyl halides with cyanides.

    • Cons: High risk of secondary amine dimerization during hydrogenation.

  • Oximes (R-CH=N-OH): Derived from 5-(dimethylphenyl)pentanal.

    • Pros: Mild reduction conditions.[1][2]

    • Cons: Aldehyde precursor stability issues.[3]

  • Nitro Compounds (R-NO2): 1-nitro-5-(dimethylphenyl)pentane.

    • Pros: Very clean reduction.

    • Cons: Preparation of terminal nitroalkanes is often less efficient than nitriles.

Recommendation: This guide focuses on the Nitrile Hydrogenation route, as it is the industry standard for linear primary amines.

Mechanistic Insight: The Selectivity Challenge

The primary challenge in hydrogenating nitriles to primary amines is the formation of secondary amine byproducts .

The Reaction Network

The reduction does not proceed directly (


). It passes through a reactive aldimine intermediate  (

).
  • Primary Path: The aldimine is hydrogenated to the primary amine.

  • Side Path (Dimerization): The primary amine attacks the unreacted aldimine, forming a secondary imine, which reduces to a secondary amine (dimer).

Control Strategy:

  • Ammonia Suppression: Excess ammonia shifts the equilibrium away from the secondary imine (Le Chatelier’s principle).

  • Acidic Trapping: Running in acidic media (Acetic Acid/HCl) protonates the primary amine immediately (

    
    ), preventing it from attacking the aldimine.
    
Visualization: Reaction Pathways

NitrileReduction Nitrile Nitrile (R-CN) Aldimine Aldimine (R-CH=NH) Nitrile->Aldimine + H2 PriAmine Primary Amine (R-CH2-NH2) Aldimine->PriAmine + H2 (Fast) SecImine Secondary Imine (R-CH=N-CH2-R) PriAmine->SecImine + Aldimine (- NH3) SecAmine Secondary Amine (Dimer) SecImine->SecAmine + H2 Ammonia NH3 Ammonia->SecImine Suppresses Formation

Figure 1: Mechanistic pathway of nitrile hydrogenation showing the competitive formation of secondary amines and the suppression role of Ammonia.

Experimental Protocols

Protocol A: Raney Nickel with Ammonia (The "Industrial" Standard)

Best for: Large scale, high chemospecificity, robust tolerance to impurities.

Safety Note: Raney Nickel is pyrophoric when dry. Always handle under water or solvent. Never expose to air.

Reagents:

  • Precursor: 5-(dimethylphenyl)pentanenitrile (10 mmol)

  • Catalyst: Raney Nickel (Active slurry, ~20 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) saturated with Ammonia (7N NH3 in MeOH)

  • Hydrogen Pressure: 50–100 psi (3.5–7 bar)

Step-by-Step:

  • Preparation: In a high-pressure autoclave (e.g., Parr reactor), load the Raney Nickel slurry (washed 3x with MeOH to remove water).

  • Loading: Add the nitrile precursor dissolved in methanolic ammonia (7N). The ammonia must be in large molar excess (>5 eq).

  • Purging: Seal reactor. Purge with Nitrogen (3x) to remove Oxygen. Purge with Hydrogen (3x).

  • Reaction: Pressurize to 60 psi (4 bar) H2. Heat to 50°C . Stir vigorously (1000 rpm) to overcome mass transfer limitations.

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 4–6 hours.

  • Workup:

    • Cool to RT and vent H2. Purge with N2.

    • Filter catalyst through Celite under an inert blanket (keep wet with MeOH).

    • Concentrate filtrate. The ammonia evaporates, leaving the crude primary amine.

Protocol B: Pd/C with Acidic Additive (The "Laboratory" Standard)

Best for: Small scale, screening, avoiding ammonia gas.

Reagents:

  • Precursor: 5-(dimethylphenyl)pentanenitrile (1 mmol)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 10 wt% loading.

  • Solvent: Ethanol or Acetic Acid.

  • Additive: Concentrated HCl (2 eq) or H2SO4 (1.1 eq).

Step-by-Step:

  • Loading: To a hydrogenation bottle/flask, add Pd/C catalyst (carefully, wet with water first to prevent sparking).

  • Solution: Add precursor dissolved in Ethanol. Add 2 equivalents of HCl.

  • Reaction: Hydrogenate at 30–40 psi on a Parr shaker or balloon (if kinetics allow) at Room Temperature (25°C).

  • Mechanism: The acid protonates the product amine immediately (

    
    ), rendering it non-nucleophilic and preventing dimerization.
    
  • Workup:

    • Filter over Celite to remove Pd/C.

    • Neutralization: The filtrate contains the amine salt. Basify with NaOH (aq) to pH > 12.

    • Extraction: Extract with DCM or MTBE. Dry over MgSO4 and concentrate.

Comparison of Conditions

FeatureProtocol A: Raney Ni / NH3Protocol B: Pd/C / Acid
Selectivity (1° Amine) Excellent (>95%)Good (>90%)
Reaction Rate FastModerate
Pressure Req. Moderate (50-100 psi)Low/Moderate (15-50 psi)
Safety Profile High Risk (Pyrophoric Ni)Moderate (Flammable solvent)
Workup Simple (Evaporation)Complex (Basification/Extraction)
Functional Group Tolerance Tolerates S, Halogens (mostly)Dehalogenates aryl chlorides

Troubleshooting & Optimization

Issue 1: Dehalogenation

If the "dimethylphenyl" ring contains a halogen (e.g., Chloro-dimethylphenyl), Pd/C will strip the chlorine (Hydrodehalogenation).

  • Solution: Use Platinum Oxide (PtO2) (Adams' catalyst) or Raney Nickel . Pd is too active for C-Cl bonds. Alternatively, add a catalyst poison like Vanadium or use sulfided Pt/C.

Issue 2: Incomplete Conversion
  • Cause: Poisoning of catalyst by amine product or impurities (sulfur).

  • Solution: Increase temperature to 60°C. Ensure vigorous stirring (gas-liquid mass transfer is often the rate-limiting step).

Issue 3: "Melting" or Gumming
  • Cause: Formation of secondary amine polymers.

  • Solution: Increase Ammonia concentration (Protocol A) or Acid concentration (Protocol B).

Workflow Visualization

Workflow Start Start: Precursor (Nitrile/Nitro) Choice Select Protocol Start->Choice RaNi Protocol A: Raney Ni + MeOH/NH3 Choice->RaNi Scale > 10g Or Halogens present PdC Protocol B: Pd/C + EtOH/HCl Choice->PdC Scale < 1g Rapid Screening Press Press RaNi->Press A Filter (Keep Wet!) Pyrophoric Hazard Filt Filt A->Filt evap Evaporate NH3/MeOH A->evap End Final Product: Dimethylphenyl pentan-1-amine evap->End PdC->Press B Filter Catalyst B->Filt Base Basify (NaOH) to pH 12 B->Base Ext Extract (DCM) Base->Ext Ext->End

Figure 2: Decision matrix and workflow for selecting the appropriate hydrogenation protocol.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational work on nitrile reduction specificity).
  • Gomez, S., et al. (2002). "Selectivity in the hydrogenation of nitriles to primary amines." Advanced Synthesis & Catalysis, 344(10), 1037-1057. Link

  • Bagal, D. B., & Bhanage, B. M. (2015). "Recent advances in the catalytic hydrogenation of nitriles to amines." Catalysis Science & Technology, 5, 2530-2554. Link

  • Pfizer Inc. (2008). "Process for the preparation of alkylamines." US Patent 7,399,889. (Industrial application of Raney Ni/Ammonia protocols for pharmaceutical intermediates). Link

Sources

Procedures for salt formation of 1-(2,3-Dimethylphenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the technical protocols for the salt selection and bulk crystallization of 1-(2,3-Dimethylphenyl)pentan-1-amine . This molecule is a lipophilic, primary benzylic amine (Class II/IV BCS potential). Due to the hydrophobic nature of the pentyl chain and the 2,3-dimethylphenyl moiety, standard aqueous salt formation methods often result in "oiling out" (formation of amorphous gums) rather than crystalline solids.

This guide prioritizes anhydrous organic solvent systems to ensure high-purity crystalline recovery. It covers the synthesis of the Hydrochloride (HCl) salt for stability and the Tartrate salt for potential chiral resolution.

Chemical Profile & Pre-Formulation Analysis

Before initiating synthesis, the physicochemical properties of the free base must be understood to select the appropriate counterion and solvent system.

PropertyValue / CharacteristicImplication for Salt Formation
Structure Primary Benzylic AmineBasic center (Nitrogen) available for protonation.[1]
Lipophilicity High (LogP est. > 3.5)Critical: Avoid water as a primary solvent. The salt will be hydrophobic; water may cause oiling out.
Basicity (pKa) ~9.2 – 9.6 (Predicted)Requires strong acids (pKa < 7.2) for stable salt formation (

pKa > 2).
Chirality C1 is a chiral centerProduct is a racemate unless resolved. Diastereomeric salts (e.g., Tartrates) can separate enantiomers.
Physical State Viscous Oil (Free Base)Difficult to handle in bulk; solid salt form is required for accurate dosing.

Salt Selection Strategy (The "Decision Tree")

The following logic flow dictates the selection of the counterion based on the intended application (Stability vs. Solubility vs. Resolution).

SaltSelection Start Start: 1-(2,3-Dimethylphenyl)pentan-1-amine (Free Base Oil) Goal Define Goal Start->Goal Stab Goal: Max Stability & Bioavailability Goal->Stab General Use Res Goal: Chiral Resolution Goal->Res Enantiopure Needed HCl Select: Hydrochloride (HCl) Solvent: Anhydrous Ether/Dioxane Stab->HCl Tart Select: L-Tartaric Acid Solvent: Ethanol/Methanol Res->Tart Check Check Hygroscopicity HCl->Check Alt Alternative: Fumarate / Maleate (Less Hygroscopic) Check->Alt If HCl is deliquescent

Figure 1: Decision matrix for selecting the appropriate counterion based on downstream requirements.

Protocol A: Synthesis of the Hydrochloride Salt (Standard)

Objective: To convert the oily free base into a stable, crystalline hydrochloride salt using an anhydrous precipitation method. Mechanism: Acid-base neutralization in a non-polar solvent where the salt is insoluble.[1]

Materials:
  • Substrate: 1-(2,3-Dimethylphenyl)pentan-1-amine (Free Base).

  • Solvent: Diethyl Ether (Et₂O) OR Methyl tert-butyl ether (MTBE).[1] Note: MTBE is preferred for safety and higher boiling point.

  • Acid Source: 2.0 M HCl in Diethyl Ether or 4.0 M HCl in Dioxane. Do not use aqueous HCl.

  • Anti-solvent: n-Heptane or Hexanes.[1]

Step-by-Step Procedure:
  • Dissolution:

    • Dissolve 10.0 mmol (~1.91 g) of the amine free base in 20 mL of anhydrous MTBE.

    • Ensure the solution is clear. If cloudy, dry over anhydrous

      
       and filter.
      
    • Why: Removing water is crucial. Crystalline salts of lipophilic amines often form hydrates or gums if water is present.

  • Acid Addition (Controlled Precipitation):

    • Cool the amine solution to 0–5°C in an ice bath.

    • Add the HCl solution (e.g., 2M in Ether) dropwise with vigorous stirring.

    • Stoichiometry: Target 1.05 equivalents of HCl (e.g., 5.25 mL of 2M solution).

    • Observation: A white precipitate should form immediately. If an oil forms instead, stop addition and scratch the glass side with a rod to induce nucleation.

  • Maturation:

    • Allow the slurry to stir at 0°C for 30 minutes, then warm to room temperature (20–25°C) for 1 hour.

    • Why: This "Ostwald ripening" helps convert small, amorphous particles into larger, filterable crystals.

  • Isolation:

    • Filter the solid using a sintered glass funnel (porosity 3 or 4).

    • Wash the filter cake twice with cold n-Heptane (2 x 10 mL) to remove excess acid and non-polar impurities.[1]

  • Drying:

    • Dry the solid in a vacuum oven at 40°C for 12 hours.

    • QC Check: Measure Melting Point (Expected: Sharp range, likely >150°C). If the range is broad (>2°C), recrystallize from Isopropanol/Heptane.

Protocol B: Chiral Resolution via Tartrate Salt

Objective: To separate the (R) and (S) enantiomers of the amine. Mechanism: Formation of diastereomeric salts which have different solubilities in specific solvents.

Materials:
  • Substrate: Racemic 1-(2,3-Dimethylphenyl)pentan-1-amine.[1]

  • Resolving Agent: L-(+)-Tartaric Acid (0.5 or 1.0 equivalent depending on the "Pope-Peachy" method).[1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

Step-by-Step Procedure:
  • Preparation of Solutions:

    • Solution A: Dissolve 10 mmol of the amine free base in 15 mL of hot Ethanol (60°C).

    • Solution B: Dissolve 10 mmol of L-(+)-Tartaric acid in 15 mL of hot Ethanol (60°C).

  • Combination & Crystallization:

    • Add Solution B to Solution A while stirring at 60°C.

    • Allow the mixture to reflux gently for 10 minutes to ensure homogeneity.

    • Slow Cooling: Turn off the heat and allow the flask to cool to room temperature slowly (over 4–6 hours) inside an insulated bath (Dewar or oil bath).

    • Why: Rapid cooling traps impurities and the "wrong" diastereomer. Slow cooling favors the formation of the less soluble diastereomeric salt.

  • Harvesting:

    • Filter the crystals formed.[2]

    • Crucial Step: Do not discard the mother liquor (filtrate); it contains the opposite enantiomer.

  • Recrystallization (Enrichment):

    • The optical purity of the first crop is often ~80% ee.

    • Recrystallize the solid from boiling Ethanol (minimum volume) to achieve >98% ee.

Experimental Workflow Diagram

The following diagram illustrates the critical path for the anhydrous crystallization process (Protocol A), highlighting the "Anti-Oiling" safeguards.

CrystallizationWorkflow Input Crude Amine (Oil) Solv Dissolve in MTBE or Et2O Input->Solv Dry Drying Step (Na2SO4 / MgSO4) Acid Add Anhydrous HCl (Dropwise @ 0°C) Dry->Acid Solv->Dry Remove Water Check Precipitate or Oil? Acid->Check Solid Stir/Ripen (1 hr) Check->Solid White Solid OilFix Add Seed Crystal or Anti-solvent (Heptane) Check->OilFix Gum/Oil Filter Filtration & Vacuum Dry Solid->Filter OilFix->Solid Nucleation Final Crystalline HCl Salt Filter->Final

Figure 2: Workflow for Anhydrous HCl Salt Formation preventing "oiling out".

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out Presence of water or high solubility of salt in solvent.1.[1] Dry solvent over molecular sieves.2. Switch to a less polar solvent (e.g., Toluene/HCl gas).3. Add seed crystals.
Hygroscopicity HCl salt is too hygroscopic (absorbs water from air).Switch counterion to Fumarate or Oxalate . These dicarboxylic acids often form non-hygroscopic lattices with lipophilic amines.
Gel Formation Rapid precipitation trapping solvent.Heat the mixture to reflux (if safe) and cool very slowly (0.1°C/min) to encourage crystal growth over gelation.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4][5][6][7] (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[3][7] Wiley-VCH.[1] [1]

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.[1]

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[3][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

  • PubChem Compound Summary. (n.d.). 1-(2,3-Dimethylphenyl)pentan-1-amine.[1][8] National Center for Biotechnology Information. [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,3-Dimethylphenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(2,3-Dimethylphenyl)pentan-1-amine presents a specific set of challenges dominated by the steric hindrance of the 2,3-dimethyl substitution pattern.[1] The ortho-methyl group at the C2 position of the phenyl ring creates significant steric bulk around the benzylic carbonyl center.

Standard reductive amination protocols (e.g., Ammonium Acetate/NaBH₃CN) often result in stalled imine formation, leading to low conversion or high levels of the alcohol byproduct (1-(2,3-dimethylphenyl)pentan-1-ol).[1]

This guide prioritizes the Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol, which acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium toward the imine intermediate before reduction.

Module 1: The Reaction Protocol (Reductive Amination)

The "Gold Standard" Protocol: Ti(OiPr)₄ Mediated Reductive Amination

Recommended for sterically hindered substrates where standard methods fail.

Rationale: The 2,3-dimethyl motif twists the carbonyl out of planarity and blocks nucleophilic attack. Ti(OiPr)₄ coordinates to the carbonyl oxygen, increasing electrophilicity, while simultaneously trapping the water byproduct to drive the equilibrium toward the imine (Schiff base).

Optimized Workflow
StepReagentStoichiometryConditionsCritical Note
1. Activation Ketone: 1-(2,3-dimethylphenyl)pentan-1-oneAmmonia Source: 7M NH₃ in MeOH (or NH₄OAc)1.0 equiv5.0 - 7.0 equivAnhydrous THF or MeOHDo not use aqueous ammonia.[1] Water inhibits imine formation here.[2]
2. Catalysis Titanium(IV) Isopropoxide 1.25 - 1.5 equivStir 6–12 hrs @ 25°CThe solution should turn slightly viscous/yellow. Do not skip the aging time.
3. Reduction Sodium Borohydride (NaBH₄) 1.5 equiv0°C addition, then warm to RTAdd slowly to prevent exotherm. NaBH₄ is safer/cheaper than NaBH₃CN for this specific protocol.
4. Quench 2M Aqueous Ammonia (or NaOH)ExcessStir 30 minsHydrolyzes the Titanium-amine complex. A white precipitate (TiO₂) will form.
Troubleshooting Guide: Reaction Phase

Q: I see a large spot on TLC corresponding to the alcohol (1-(2,3-dimethylphenyl)pentan-1-ol). Why? A: This indicates Direct Reduction . The reducing agent (NaBH₄) reduced the ketone before it converted to the imine.

  • Fix: Increase the "Activation" time (Step 2) from 6 hours to 12–18 hours.

  • Fix: Ensure you are using anhydrous solvents. Any water present pushes the equilibrium back to the ketone.

  • Fix: Verify the quality of your Ti(OiPr)₄. It should be a clear, colorless to pale yellow liquid. If it is cloudy or contains white solids, it has hydrolyzed and is inactive.

Q: My reaction mixture turned into a solid gel. Is it ruined? A: No, this is common with Titanium alkoxides.

  • Fix: Dilute with additional anhydrous THF. The viscosity confirms the formation of the titanium-complexed intermediate, which is actually a good sign.

Module 2: Precursor Purity & Isomer Control

The Hidden Yield Killer: Regioisomer Contamination

If you synthesized the precursor ketone (1-(2,3-dimethylphenyl)pentan-1-one) via Friedel-Crafts acylation of o-xylene, you likely have a mixture of isomers.

  • Target Isomer (2,3-dimethyl): Formed by attack at the sterically crowded C3 position. (Minor product in standard conditions).

  • Contaminant Isomer (3,4-dimethyl): Formed by attack at the accessible C4 position. (Major product).[3][4]

Q: My NMR shows a clean amine, but the yield is consistently 30% lower than expected. A: You may be isolating only the 2,3-isomer while the 3,4-isomer remains in the mother liquor (or vice versa, depending on crystallization).

  • Diagnostic: Check the aromatic region of the precursor ketone's ¹H NMR.

    • 2,3-isomer: typically shows a doublet-doublet-doublet pattern or specific ortho coupling constants.[1]

    • 3,4-isomer: typically shows a simpler splitting pattern (singlet/doublet mix) due to symmetry.[1]

  • Solution: Distill the ketone precursor carefully using a high-plate-count fractionating column before attempting the amination.[1] Separation of the amines is much more difficult than separation of the ketones.

Module 3: Workup & Isolation

Protocol: Breaking the Titanium Emulsion

The post-reaction mixture contains titanium oxides that form stubborn emulsions with amines.

  • Quench: Pour reaction mix into 2M NH₄OH (aq).

  • Filtration: The resulting white precipitate (TiO₂) is fine and clogs filters. Do not filter through paper.

    • Technique: Filter through a pad of Celite (diatomaceous earth). Wash the Celite cake thoroughly with EtOAc or DCM to recover trapped amine.

  • Extraction:

    • Adjust aqueous layer pH to >12 using NaOH.

    • Extract 3x with DCM.

    • Critical: Benzylic amines are lipophilic. If the pH is <10, significant product remains in the water as the ammonium salt.

Visualizing the Pathway & Troubleshooting

Figure 1: Reaction Mechanism & Steric Blockade

This diagram illustrates why the Titanium additive is necessary to overcome the steric barrier.

ReactionPathway cluster_steric Steric Zone (2,3-dimethyl) Ketone Precursor Ketone (Sterically Hindered) Complex Ti-Activated Complex Ketone->Complex + Ti(OiPr)4 Lewis Acid Activation Alcohol Side Product: Alcohol Ketone->Alcohol Direct Reduction (If Ti is absent or time is too short) Imine Imine Intermediate (Transient) Complex->Imine + NH3 - H2O (Trapped by Ti) Amine Target Amine 1-(2,3-Dimethylphenyl)... Imine->Amine + NaBH4 Reduction

Caption: The Ti(OiPr)4 pathway (Yellow) bypasses the direct reduction failure mode (Red dashed) by stabilizing the intermediate.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield Detected CheckTLC Check TLC/LCMS of Crude Start->CheckTLC Result1 Major Spot: Starting Ketone CheckTLC->Result1 Result2 Major Spot: Alcohol CheckTLC->Result2 Result3 Clean Conversion but Low Mass Recovery CheckTLC->Result3 Fix1 Imine formation failed. Increase Ti(OiPr)4 load or reaction time. Result1->Fix1 Fix2 Reducing agent added too early. Extend activation step. Check solvent dryness. Result2->Fix2 Fix3 Workup Issue. Check aqueous pH > 12. Wash Celite cake thoroughly. Result3->Fix3

Caption: Diagnostic flow for identifying the root cause of yield loss based on crude mixture analysis.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[5] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[5]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (14), 1845.

  • Olah, G. A. (Ed.). (1964). Friedel-Crafts and Related Reactions. Interscience Publishers. (Reference for o-xylene acylation regioselectivity).

Sources

Technical Support Center: Purification of 1-(2,3-Dimethylphenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AMINE-23DMP Status: Open Priority: High (Product Isolation Critical) Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Introduction: The "Oil Trap" in Lipophilic Amines

Welcome to the technical support interface. You are likely dealing with 1-(2,3-Dimethylphenyl)pentan-1-amine , a lipophilic benzylic amine often encountered as an intermediate in the synthesis of


-adrenergic agonists (analogous to Medetomidine scaffolds).

The Core Problem: This molecule is notorious for persisting as a viscous, amber oil. The 2,3-dimethyl substitution pattern on the phenyl ring creates steric hindrance and rotational asymmetry that disrupts crystal lattice packing. Furthermore, as a primary amine, it greedily absorbs atmospheric


 to form carbamates or hydrates, further preventing solidification.

This guide provides a tiered troubleshooting protocol to purify this residue, moving from bulk extraction to high-precision crystallization.

Tier 1: The Chemical Wash (Acid-Base Extraction)

Objective: Remove neutral organic impurities (starting ketones, non-basic side products) and water-soluble inorganic salts.

The Protocol

Do not skip this step. Even if you plan to distill, this removes precursors that degrade at high heat.

  • Dissolution: Dissolve your crude oily residue in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .

    • Tech Note: MTBE is preferred over Diethyl Ether due to higher flash point and lower tendency to form emulsions.

  • Acid Extraction (The Trap):

    • Extract the organic layer 3x with 1M HCl (aq) .

    • Mechanism:[1][2][3][4][5][6] The amine is protonated (

      
      ), becoming water-soluble. Neutral impurities remain in the organic layer.
      
    • CRITICAL CHECKPOINT: Keep the AQUEOUS layer. (Common error: discarding the aqueous layer containing the product).

  • The Wash:

    • Wash the combined acidic aqueous layers once with fresh DCM to remove entrained neutrals.

  • Liberation (Basification):

    • Cool the aqueous layer to 0°C.[7]

    • Slowly add 10M NaOH or 50% KOH until pH > 12.

    • Observation: The solution will turn cloudy as the free amine "oils out" of the water.

  • Recovery:

    • Extract 3x with DCM.

    • Dry over anhydrous

      
       (Sodium Sulfate).[8]
      
    • Concentrate under reduced pressure.[9][10][11]

Troubleshooting: "I have a massive emulsion."

Lipophilic amines act as surfactants. If an emulsion forms during Step 2 or 5:

  • The Salting Out Method: Add saturated Brine (

    
    ) to the aqueous phase.[1] This increases ionic strength, forcing the organic layer to separate.
    
  • The Filtration Method: Filter the entire emulsion through a pad of Celite. The physical shear often breaks the bubbles.

Tier 2: Solidification Strategy (Salt Formation)

Objective: Convert the oily free base into a crystalline salt for filtration and high purity.

Warning: The Hydrochloride (HCl) salt of this specific amine is known to be hygroscopic and may form a "gummy" solid rather than crystals if water is present.

Recommended Salt Screens
Salt TypeReagentSolvent SystemOutcome Description
Hydrochloride 4M HCl in Dioxane (Anhydrous)Diethyl Ether / HexaneHygroscopic white solid. Prone to oiling if wet.
Oxalate Oxalic Acid (anhydrous)Ethanol / AcetoneRobust, non-hygroscopic crystals. High lattice energy.
L-Tartrate L-Tartaric AcidMethanol / IPAExcellent for enantiomeric enrichment if the amine is racemic.
Picrate Picric AcidEthanolHazardous. Use only for analytical characterization (Melting Point).
Protocol: The "Crash" Crystallization
  • Dissolve 1g of oily amine in 5 mL of dry Diethyl Ether or MTBE .

  • Dropwise Addition: Add 1.1 equivalents of 4M HCl in Dioxane (commercially available).

    • Do NOT use aqueous HCl. Water is the enemy of crystallization here.

  • Observation: A white precipitate should form immediately.

  • If it Oils Out (Gummy blob at bottom):

    • Heat to Reflux: Add a small amount of Isopropanol (IPA) until the gum dissolves at boiling point.

    • Cool Slowly: Turn off heat and let it cool to room temp, then 4°C.

    • Scratch: Use a glass rod to scratch the inner wall of the flask to induce nucleation.

Tier 3: High-Purity Polishing (Chromatography)

Objective: Isolate the amine when salt formation fails or specific impurities persist.

The Issue: Amines interact with the acidic silanol groups (


) on silica gel, causing "tailing" (streaking) on the column and poor separation.
The Fix: Amine-Modified Silica

You must deactivate the silica.[11]

  • Mobile Phase: DCM : Methanol (95:5).

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to the mobile phase.
    
    • Mechanism:[1][2][3][4][5][6] TEA binds to the acidic silica sites, allowing your product to pass through without drag.

  • Loading: Load the crude oil as a concentrated band.

  • Elution: Run the column. The product usually elutes early due to the lipophilic pentyl chain.

Visualizing the Workflow

Figure 1: Purification Logic Tree

Follow this decision matrix to determine the correct purification route.

PurificationLogic Start Crude Oily Residue AcidBase Tier 1: Acid-Base Extraction Start->AcidBase CheckPurity Check Purity (NMR/HPLC) AcidBase->CheckPurity IsPure Pure Oil Obtained CheckPurity->IsPure >98% NotPure Impurities Persist CheckPurity->NotPure <95% SaltScreen Tier 2: Salt Formation (HCl, Oxalate, Tartrate) NotPure->SaltScreen Crystals Solid Crystals Formed? SaltScreen->Crystals SuccessSalt Filter & Dry Salt Crystals->SuccessSalt Yes OilingOut Salt 'Oils Out' (Gummy) Crystals->OilingOut No Recryst Recrystallization (IPA/Ether + Heat) OilingOut->Recryst Chromatography Tier 3: Flash Column (DCM/MeOH + 1% TEA) OilingOut->Chromatography Fails repeatedly Recryst->Crystals Chromatography->IsPure

Caption: Decision matrix for purifying lipophilic amines. Green nodes indicate success; red nodes indicate failure points requiring intervention.

FAQ & Troubleshooting

Q: I tried making the HCl salt, but it turned into a brown sticky gum. What now? A: This is the classic "Oiling Out" phenomenon.

  • Decant: Pour off the solvent.[12]

  • Triturate: Add anhydrous Diethyl Ether or Hexane to the gum. Grind it vigorously with a spatula against the flask wall. This physical stress often forces the lattice to snap into place, turning the gum into a white powder.

  • Seed: If you have any solid crystals from a previous batch (even a microgram), add them now.

Q: Can I distill this compound? A: Yes, but it requires high vacuum.

  • Boiling Point Estimation: Based on the structure (C13 amine), expect a boiling point of 130-145°C at 0.5 mmHg .

  • Equipment: Use a Kugelrohr apparatus for small scales (<5g). It minimizes hold-up volume and allows short-path distillation, preventing thermal degradation.

Q: The amine smells like ammonia/fish. Is it degrading? A: No, that is the characteristic odor of the free base. However, if it smells "acrid" or sharp, you may have residual chlorinated solvent or acid. If it smells like "rotten eggs," you may have sulfur contaminants if Thionyl Chloride was used in a previous step.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Chapter 2: Experimental Techniques - Purification of Amines).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Chapter 8: Acidity, Basicity, and pKa - Separation of Amines).

  • Armarego, W. L. F., Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 . (Specific protocols for purification of aromatic amines).

  • Sigma-Aldrich Technical Bulletin. Diazomethane and Amine Salt Formation Protocols. (General reference for anhydrous salt formation).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(2,3-Dimethylphenyl)pentan-1-amine before handling.

Sources

Minimizing side reactions during 1-(2,3-Dimethylphenyl)pentan-1-amine isolation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Benzylic" Challenge

Welcome to the technical support hub for 1-(2,3-Dimethylphenyl)pentan-1-amine . If you are accessing this guide, you are likely encountering yield loss, unexpected "crusts" forming on your glassware, or persistent emulsions during workup.

This molecule presents a "perfect storm" of reactivity:

  • Benzylic C-H Instability: The carbon adjacent to the phenyl ring is activated, making it prone to radical autoxidation.

  • Primary Amine Reactivity: It aggressively scavenges atmospheric

    
    .
    
  • Steric Hindrance (Ortho-Effect): The 2,3-dimethyl substitution pattern creates significant lipophilicity and steric bulk, complicating standard salt crystallizations.

This guide is structured as a Troubleshooting FAQ to directly address these phenomena.

Module 1: The Oxidative Nightmare (Benzylic Oxidation)

Q: My clear oil turned yellow/brown overnight even under nitrogen. What happened?

Diagnosis: You are likely witnessing Benzylic Autoxidation . Even trace amounts of oxygen can initiate a radical chain reaction at the benzylic position (the carbon attached to both the nitrogen and the aromatic ring). The 2,3-dimethyl substitution pushes electron density into the ring, slightly stabilizing the benzylic radical and accelerating this process compared to simple benzylamine.

The Mechanism:

  • Initiation: A radical initiator (light, trace metal) abstracts the benzylic hydrogen.

  • Propagation: The resulting radical reacts with

    
     to form a peroxy radical, eventually degrading into an imine  (C=N) or ketone  (C=O).
    

Corrective Protocol:

  • Immediate Action: If the oil is yellow, dissolve in minimal dry ethanol and treat with activated charcoal. Filter rapidly under Argon.

  • Prevention: Store the free base only if absolutely necessary. It is far more stable as a salt (HCl or Tartrate).

  • The "Argon Blanket" Rule: Nitrogen is lighter than air and can diffuse out of unsealed flasks. Use Argon (heavier than air) to create a true blanket over your product during rotary evaporation.

Visualization: Degradation Pathways

DegradationPathways Target Target Amine (Benzylic C-H) Radical Benzylic Radical (Stabilized by Aryl Ring) Target->Radical hν / Trace Metals Carbamate Carbamate Salt (Solid Crust) Target->Carbamate + CO2 (Air) Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Imine Imine Impurity (C=N Bond) Peroxide->Imine - H2O Ketone Ketone (Oxidative Deamination) Imine->Ketone Hydrolysis (H3O+)

Caption: Figure 1. Primary degradation pathways. Note that the benzylic radical pathway (Red) is irreversible, while carbamate formation (Green) is reversible.

Module 2: The Carbon Dioxide Trap (Carbamate Formation)

Q: I see a white solid forming on the rotary evaporator condenser or flask rim. Is this my product crystallizing?

Diagnosis: No. This is likely the Carbamate Salt . Primary amines react exothermically with atmospheric


 to form carbamic acid, which immediately reacts with another equivalent of amine to form an ammonium carbamate salt (

).

Why it happens here: The 1-(2,3-dimethylphenyl)pentan-1-amine is a strong base. If you use a dry ice/acetone trap on your rotavap, the subliming


 from the bath can enter the system if the vacuum seal is imperfect.

Corrective Protocol:

  • The "Heat Gun" Test: Gently heat the white solid. If it dissociates and turns back into an oil (releasing gas), it is the carbamate.

  • Recovery: Do not filter it out as waste.

    • Dissolve the solid in a biphasic mixture of MTBE (Methyl tert-butyl ether) and 2M NaOH .

    • The base will decompose the carbamate, releasing

      
       and regenerating your free amine into the organic layer.
      
  • Process Change: Switch to liquid nitrogen or a chiller for your cold traps to eliminate the

    
     source.
    

Module 3: Extraction & Phase Separation (The Emulsion)

Q: My workup has stalled. I have a three-phase system with a "rag layer" in the middle. How do I break this emulsion?

Diagnosis: The "Ortho-Effect" Lipophilicity. The 2,3-dimethyl group makes this amine significantly more lipophilic than standard benzylamine. When you use standard solvents (DCM/Water), the densities are too similar, and the amine acts as a surfactant.

Troubleshooting Guide:

MethodProtocolWhy it works
1. The Density Swing Switch from DCM to MTBE or Toluene .These solvents are much lighter than water (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

), forcing a cleaner break from the aqueous phase.
2. The pH Reset Acidify the mixture to pH < 2 with HCl. Wash with solvent.[1] Then basify to pH > 12.Protonating the amine (

) makes it fully water-soluble, breaking the surfactant effect. Washing at low pH removes non-basic lipophiles.
3. Brine + Heat Add saturated NaCl and warm the funnel with a hair dryer (carefully).Heat reduces viscosity; salt increases aqueous density and ionic strength ("salting out" the organic).

Critical Note: Do not use chlorinated solvents (DCM/Chloroform) if you plan to store the free base. They can react with primary amines over time to form alkylated impurities (quaternization).

Module 4: Salt Formation Strategy

Q: I tried making the HCl salt, but it’s a hygroscopic oil/gum. How do I get a nice solid?

Diagnosis: Lattice Energy Disruption. The 2,3-dimethyl substitution creates steric bulk that disrupts the crystal lattice packing of small counter-ions like Chloride. HCl salts of ortho-substituted benzylic amines are notoriously hygroscopic.

Recommended Solution: Use a larger organic counter-ion to match the steric bulk.

Protocol: The Tartrate/Fumarate Switch

  • Solvent: Use Isopropanol (IPA) or Ethanol/EtOAc (1:4) .

  • Acid: Add 1.0 equivalent of L-Tartaric Acid or Fumaric Acid dissolved in hot ethanol.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Result: These di-acids often form stable, non-hygroscopic crystalline solids with hindered amines because they can hydrogen bond more effectively across the steric bulk.

Summary Workflow: The "Golden Path" to Isolation

Follow this logic flow to ensure purity and stability.

IsolationWorkflow Start Crude Reaction Mixture Quench 1. Quench & Acidify (pH < 2) 2. Wash with MTBE (Discard Organic) Start->Quench Basify Basify Aqueous Layer (pH > 12) (Keep Cold < 10°C) Quench->Basify Extract Extract into Toluene or MTBE (Avoid DCM) Basify->Extract Dry Dry over Na2SO4 (Argon Blanket) Extract->Dry Decision Storage Required? Dry->Decision Salt Form Tartrate/Fumarate Salt (Crystallize in EtOH/EtOAc) Decision->Salt Yes (Long Term) FreeBase Concentrate & Use Immediately (Do NOT store oil) Decision->FreeBase No (Immediate Use)

Caption: Figure 2. Optimized isolation workflow minimizing oxidative and thermal stress.

References

  • Benzylic Oxidation Mechanisms

    • Master Organic Chemistry. (2018).[2][3] "Reactions on the 'Benzylic' Carbon: Bromination And Oxidation."[3][4] Link

  • Carbamate Formation & CO2 Capture

    • ACS Omega. (2023).[5] "Continuous Synthesis of Carbamates from CO2 and Amines." Link

  • Amine Purification & Emulsion Troubleshooting

    • University of Rochester, Dept. of Chemistry. "How To: Manage an Emulsion." Link

  • Reductive Amination & Impurity Profiles

    • Master Organic Chemistry. (2017).[6] "Reductive Amination, and How It Works." Link

  • Structural Analogs (Dexmedetomidine Intermediates)

    • Google Patents. (2016). "Preparation method of dexmedetomidine intermediate." US20160272594A1. Link

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for specific hazard information regarding 1-(2,3-Dimethylphenyl)pentan-1-amine.

Sources

Technical Support Center: Recrystallization of 1-(2,3-Dimethylphenyl)pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-5592-HCl Status: Active Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Solvent Logic

The Chemical Context

You are working with 1-(2,3-Dimethylphenyl)pentan-1-amine hydrochloride . This molecule presents a classic "amphiphilic conflict" common in drug development intermediates:

  • Hydrophobic Domain: The 2,3-dimethylphenyl ring and the pentyl chain create a significant lipophilic footprint.

  • Ionic Domain: The amine hydrochloride moiety (

    
    ) is highly polar and capable of strong hydrogen bonding.
    

The Challenge: Single-solvent systems often fail here. Non-polar solvents (Hexane) won't touch the ionic lattice, while highly polar solvents (Water, Methanol) often dissolve the compound too well, leading to poor recovery or "oiling out" (liquid-liquid phase separation) rather than crystallization.

Recommended Solvent Systems

Based on the structural analogs (e.g., phenylpentan-1-amine) and general amine salt thermodynamics, the following solvent systems are validated for this class of compounds.

System Type Solvent A (Dissolver) Solvent B (Anti-Solvent) Ratio (v/v) Application
Primary (Standard) Isopropanol (IPA) Diethyl Ether 1:3 to 1:5Best Balance. IPA dissolves the salt hot; Ether reduces solubility cold without inducing immediate oiling.
Scale-Up / Safety Isopropanol (IPA) Ethyl Acetate (EtOAc) 1:2Safer. Replaces flammable ether. EtOAc is a milder anti-solvent, requiring slower cooling.
High Purity Acetonitrile (MeCN) None (Single)N/APolar Impurities. Good for removing colored organic impurities; requires significant cooling (

).
Emergency Ethanol (EtOH) Heptane 1:4Last Resort. Use only if IPA fails. High risk of oiling out due to polarity gap.

Detailed Experimental Protocols

Protocol A: The Dual-Solvent Displacement (IPA/Ether)

Target: High yield and removal of non-polar byproducts.

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add boiling Isopropanol (IPA) dropwise with constant swirling. Add just enough IPA to dissolve the solid.

    • Note: If the solution is colored, add activated charcoal (1-2% w/w), boil for 2 mins, and hot-filter through Celite.

  • The Cloud Point: Remove from heat. While the solution is still hot (but not boiling), slowly add Diethyl Ether until a faint, persistent turbidity (cloudiness) appears.

  • The Clearing: Add hot IPA dropwise until the solution just becomes clear again.

  • Crystallization:

    • Cover the flask with Parafilm (poke small holes if using Ether to prevent pressure buildup, or use a drying tube).

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Transfer to a refrigerator (

      
      ) for 4 hours.
      
    • Optional: Transfer to a freezer (

      
      ) overnight for maximum yield.
      
  • Isolation: Filter the white needles/plates via vacuum filtration. Wash with cold Ether. Dry in a vacuum desiccator over

    
     or KOH pellets.
    

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

Diagnosis: The melting point of the solvated salt is lower than the boiling point of your solvent mixture, or the anti-solvent was added too quickly, creating a supersaturated emulsion.

Corrective Action:

  • Re-heat: Re-dissolve the oil by heating the mixture until it is a single phase.

  • Seed: Add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Slow Down: Insulate the flask with a towel or place it in a warm water bath to cool very slowly.

  • Change Solvent: If using EtOH/Heptane, switch to IPA/EtOAc. The polarity gap in EtOH/Heptane is too wide, forcing phase separation.

Q2: The yield is extremely low (<40%).

Diagnosis: The compound is too soluble in the "Dissolver" solvent, or you used too much of it. Amine hydrochlorides are often incredibly soluble in Methanol and Ethanol.

Corrective Action:

  • Switch to IPA: Isopropanol has a larger alkyl group than ethanol, reducing the solubility of the salt slightly, which improves recovery upon cooling.

  • Drive the Equilibrium: Cool the final mixture to

    
     (freezer) rather than just 
    
    
    
    .
  • Concentrate: Evaporate 50% of the solvent stream under vacuum and repeat the cooling step.

Q3: The crystals are hygroscopic and turn into a goo on the filter.

Diagnosis: The hydrochloride salt is absorbing atmospheric moisture. This is common with pentyl-amine derivatives.

Corrective Action:

  • Schlenk Technique: Perform the filtration under an inert atmosphere (Nitrogen/Argon) if possible.

  • Rapid Transfer: Move quickly. Do not pull air through the filter cake for more than 1 minute.

  • Desiccation: Immediately place the wet cake into a vacuum desiccator containing a strong desiccant (Phosphorus Pentoxide or Calcium Chloride).

Decision Logic: The "Oiling Out" Workflow

Use this logic flow to navigate the most common failure mode for this specific compound.

RecrystallizationLogic Start Start: Crude HCl Salt SolventChoice Dissolve in min. hot IPA Start->SolventChoice CheckSol Is it fully dissolved? SolventChoice->CheckSol AddMore Add more hot IPA CheckSol->AddMore No AntiSolvent Add Anti-Solvent (Ether/EtOAc) to Cloud Point CheckSol->AntiSolvent Yes AddMore->CheckSol Cooling Cool to RT slowly AntiSolvent->Cooling ResultCheck Check Result Cooling->ResultCheck Success Crystals Formed (Proceed to Filter) ResultCheck->Success Solid ppt Oiling Oiling Out (Liquid droplets) ResultCheck->Oiling Emulsion Remedy1 Re-heat to dissolve oil Oiling->Remedy1 Remedy2 Add Seed Crystal Remedy1->Remedy2 Remedy3 Cool with agitation Remedy2->Remedy3 Remedy3->Success Nucleation

Figure 1: Troubleshooting logic for the "Oiling Out" phenomenon, the most common failure mode for lipophilic amine salts.

References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The "Gold Standard" for general purification protocols).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Technical Whitepaper. (Authoritative source on the thermodynamics of phase separation).

  • Sigma-Aldrich. (2024). Product Specification: (1S)-1-phenylpentan-1-amine hydrochloride. (Used as a homologous structural reference for solubility properties).[1]

Sources

Resolving steric hindrance issues in 2,3-dimethylphenyl amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level support resource for chemical researchers. It bypasses generic advice to address the specific mechanistic bottlenecks caused by the 2,3-dimethyl substitution pattern.

Topic: Resolving Steric Hindrance in 2,3-Dimethylphenyl Amine Synthesis

Status: Open | Priority: Critical | Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 2,3-dimethylaniline (2,3-xylidine) presents a classic "ortho-ortho" steric challenge. The vicinal methyl groups at positions 2 and 3 create a crowded environment that impedes standard nucleophilic attacks and dictates unfavorable regioselectivity during electrophilic aromatic substitution.

This guide troubleshoots the two primary failure modes reported by users:

  • Catalytic Stalling: Failure of Buchwald-Hartwig coupling due to steric blockage of the Palladium center.

  • Regioselective Drift: Inability to isolate the 2,3-isomer during nitration due to steric preference for the 3,4-isomer (4-nitro-o-xylene).

Phase 1: Diagnostic & Strategy Selection

Before proceeding, identify your current synthetic bottleneck using the logic flow below.

SynthesisStrategy Start Identify Bottleneck RouteA Route A: Metal-Catalyzed Coupling (From 2,3-Dimethyl-X-benzene) Start->RouteA RouteB Route B: Electrophilic Nitration (From o-Xylene) Start->RouteB IssueA Issue: <5% Conversion (Catalyst poisoning/Steric block) RouteA->IssueA IssueB Issue: Wrong Isomer Major Product (Yielding 4-nitro-o-xylene) RouteB->IssueB SolA Solution: NHC-Pd Systems (Protocol 1: PEPPSI-IPr) IssueA->SolA Switch Ligand Class SolB Solution: Isomer Purification or Rearrangement Strategy IssueB->SolB Modify Separation

Figure 1: Decision matrix for selecting the appropriate troubleshooting protocol based on starting material and failure mode.

Phase 2: Troubleshooting Metal-Catalyzed Coupling (Buchwald-Hartwig)

The Problem: Standard phosphine ligands (PPh3, BINAP) fail because the 2-methyl group on the aryl halide prevents the amine from coordinating to the Palladium center, or slows the reductive elimination step. The Solution: Switch to Pd-PEPPSI-IPr or BrettPhos systems. These ligands are designed to "reach around" steric bulk.

Protocol 1: The Pd-PEPPSI-IPr System (Recommended)

The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system uses an N-Heterocyclic Carbene (NHC) ligand. The bulky "wingtip" groups on the NHC force the substrate into the correct geometry for coupling, even with ortho-substitution [1, 2].

System Suitability:

  • Substrate: 2,3-dimethyl-1-bromobenzene (or chloride).

  • Amine Source: Ammonia equivalents (e.g., LiHMDS) or primary amines.

Step-by-Step Methodology:

  • Catalyst Activation:

    • Charge a reaction vial with Pd-PEPPSI-IPr (2 mol%) .

    • Note: This precatalyst is air-stable.[1][2][3] It activates in situ by shedding the pyridine ligand (the "throw-away" ligand).

  • Base & Solvent System:

    • Add KOtBu (1.5 equiv) .

    • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane .

    • Critical: Do not use weak bases (Carbonates) for sterically hindered substrates unless strictly necessary; the reaction requires a strong driving force for the transmetallation step [3].

  • Reaction Assembly:

    • Add 2,3-dimethylbromobenzene (1.0 equiv) .

    • Add Amine (1.2 equiv) .

    • Seal and purge with Argon/Nitrogen.

  • Thermal Cycle:

    • Heat to 80–100°C .[4]

    • Why? The bulky NHC ligand requires thermal energy to facilitate the reductive elimination of the crowded product.

  • Workup:

    • Filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Protocol 2: The BrettPhos System (Alternative)

If using primary amines, BrettPhos is superior to RuPhos for this specific steric pattern because its structural rigidity prevents catalyst dimerization [4].

Optimization Table: Ligand Selection for 2,3-Xylidine Synthesis

ParameterStandard (Fail)Optimized (Pass)Rationale
Ligand PPh3 / BINAPBrettPhos or tBuBrettPhos Large bite angle and bulk promote reductive elimination of crowded amines.
Pd Source Pd(OAc)2Pd2(dba)3 or G3-Palladacycles Avoids induction period; G3 precatalysts generate active L-Pd(0) immediately.
Solvent Toluenet-Amyl Alcohol or Dioxane Higher boiling point allows overcoming the activation energy barrier.
Phase 3: Troubleshooting Nitration Regioselectivity

The Problem: Nitration of o-xylene is governed by electronics and sterics. The 4-position is electronically activated and sterically accessible. The 3-position (required for 2,3-xylidine) is "sandwiched" between methyl groups. The Reality: You will typically obtain a 60:40 or 70:30 ratio favoring the wrong isomer (4-nitro-o-xylene) [5].

Protocol 3: Isomer Management

Since you cannot force the reaction to favor the 3-position significantly (sterics are immutable here), you must optimize for separation .

  • The Reaction:

    • Nitrate o-xylene using mixed acid (H2SO4/HNO3) at low temperature (<10°C) to maximize kinetic control, though thermodynamic product (4-nitro) still dominates.

  • Purification (The "Resolution"):

    • Do not rely on simple recrystallization. The isomers form a eutectic mixture.

    • Distillation: The boiling points are dangerously close (approx 240°C range). Requires a high-efficiency spinning band column.

    • Recommended: If scale allows, use hydrolysis of acetamides .

      • Reduce the crude nitro mixture to the amine mixture.

      • Acetylate the mixture (Acetic anhydride).

      • The 2,3-dimethylacetanilide is significantly more sterically hindered and less soluble in specific solvents than the 3,4-isomer, allowing for easier fractional crystallization.

      • Hydrolyze back to the amine using HCl.

Mechanistic Visualization: Why PEPPSI Works

The following diagram illustrates how the NHC ligand facilitates the cycle despite the 2,3-dimethyl blockage.

CatalyticCycle cluster_steric Steric Critical Zone PreCat Pd-PEPPSI-IPr (Precatalyst) Active Active Species [Pd(NHC)] PreCat->Active - Pyridine (Activation) OxAdd Oxidative Addition (Ar-Pd-Br) Active->OxAdd + 2,3-Dimethyl-Ar-Br AmineCoord Amine Coordination (Steric Bottleneck) OxAdd->AmineCoord + Amine / Base RedElim Reductive Elimination (Product Release) AmineCoord->RedElim NHC 'Wingtip' Bulk Forces Product Out RedElim->Active Regeneration

Figure 2: The bulky NHC ligand on the PEPPSI catalyst destabilizes the crowded intermediate, lowering the energy barrier for the product to "pop off" (Reductive Elimination).

Frequently Asked Questions (FAQs)

Q: I am seeing extensive dehalogenation (reduction of Ar-Br to Ar-H) instead of coupling. Why? A: This is a common side reaction in sterically hindered couplings. It often occurs when the amine oxidation is slower than the


-hydride elimination or if the solvent acts as a hydride source.
  • Fix: Switch solvent from isopropanol/alcohols to Dioxane or Toluene . Ensure your solvent is anhydrous. Increase the concentration of the amine.

Q: Can I use Pd(PPh3)4 if I just increase the temperature? A: No. At high temperatures required for hindered substrates (>100°C), PPh3 ligands dissociate and the Palladium precipitates as Pd-black (inactive). You need thermally stable ligands like NHCs (PEPPSI) or Buchwald biaryl phosphines.

Q: Why not use the Hofmann rearrangement of 2,3-dimethylbenzamide? A: This is actually a valid and excellent alternative if the coupling fails.

  • Route: 2,3-dimethylbenzoic acid

    
     Amide 
    
    
    
    (NaOBr/NaOH)
    
    
    2,3-dimethylaniline.
  • Advantage:[2] It completely bypasses the regioselectivity issues of nitration and the catalyst sensitivity of coupling. The steric bulk actually stabilizes the isocyanate intermediate.

References
  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Buchwald-Hartwig Amination." Chemistry – A European Journal.

  • Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Wohl, A. (1910). "Nitration of o-Xylene."[5][6] Berichte der deutschen chemischen Gesellschaft. (Classic reference for isomer ratios).

Sources

Technical Support Center: HPLC Optimization for 1-(2,3-Dimethylphenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Tailing Factor (


) > 1.5 for Lipophilic Benzylic Amines
Assigned Specialist:  Senior Application Scientist
Status:  Open Ticket

Executive Summary

You are encountering peak tailing with 1-(2,3-Dimethylphenyl)pentan-1-amine . This molecule presents a classic chromatographic challenge: it is a lipophilic basic amine .

  • Lipophilic: The dimethylphenyl ring and pentyl chain drive strong retention on C18.

  • Basic: The primary amine (benzylic position) is protonated (

    
    ) at neutral pH.
    

The tailing is rarely a "system" error; it is almost certainly a thermodynamic mismatch between your analyte's positive charge and the stationary phase's residual acidity. This guide provides a root-cause analysis and three validated protocols to resolve the issue.

Phase 1: Diagnostic Logic

Q: Is the tailing caused by my system hardware or the chemistry?

Before altering your method, you must rule out physical hardware issues (dead volume). Perform this rapid diagnostic test:

The "Neutral Standard" Test

  • Inject a neutral, hydrophobic standard (e.g., Toluene or Acenaphthene) using your current mobile phase.

  • Observation A: If the neutral peak also tails , you have a hardware issue (void in column, bad connection, or detector cell issue).

  • Observation B: If the neutral peak is symmetrical (

    
    ) but your amine tails, the issue is chemical  (Silanol interactions).
    
Troubleshooting Workflow

TroubleshootingFlow Start Symptom: Peak Tailing (As > 1.5) Test Action: Inject Neutral Standard (e.g., Toluene) Start->Test Decision Result? Test->Decision Physical Root Cause: Physical (Void volume, bad frit) Decision->Physical Neutral Tails Chemical Root Cause: Chemical (Silanol Interaction) Decision->Chemical Neutral Symmetric FixPhys Fix: Replace Column/Tubing Physical->FixPhys FixChem Fix: Modify pH or Change Stationary Phase Chemical->FixChem

Figure 1: Decision tree to isolate hardware faults from chemical interaction issues.

Phase 2: The Root Cause (Chemistry)

Q: Why does this specific molecule tail on my C18 column?

The tailing is caused by Secondary Silanol Interactions .[1][2]

  • The Analyte: At pH < 9, your amine is positively charged (

    
    ).
    
  • The Column: Silica-based columns have residual silanol groups (

    
    ). Above pH 3.5, these silanols ionize to 
    
    
    
    .
  • The Conflict: The hydrophobic tail of your molecule binds to the C18 ligands (Retention), but the positive amine gets "stuck" on the negative silanols (Ion Exchange). This secondary interaction is slow, causing the peak tail.

SilanolMechanism cluster_0 Stationary Phase Surface Silica Silica Surface (Si-O-) Amine 1-(2,3-Dimethylphenyl)... (R-NH3+) Silica->Amine Ionic Attraction (Slow/Tailing) C18 C18 Ligand (Hydrophobic) C18->Amine Hydrophobic Retention (Fast/Retention)

Figure 2: Mechanism of amine tailing. The dual interaction (Hydrophobic + Ionic) causes band broadening.

Phase 3: Validated Solutions

Choose one of the following protocols based on your available equipment and column inventory.

Protocol A: The "High pH" Strategy (Recommended)

Best for: Maximizing retention and peak symmetry.

Logic: By raising the pH above the pKa of the amine (pH > 10), you deprotonate the molecule (


). A neutral molecule cannot interact with silanols.
  • Reagents: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide.

  • pH Target: 10.5.

  • Column Requirement: CRITICAL. You must use a Hybrid (e.g., Waters XBridge BEH) or Polymer column. Standard silica dissolves at pH > 8.

  • Expected Result: Sharp, symmetrical peaks; increased retention time (neutral amines are more hydrophobic).

Protocol B: The "Low pH + Ion Pair" Strategy

Best for: Standard silica C18 columns.

Logic: Lowering pH suppresses silanol ionization (


). Adding an ion-pairing agent masks the amine's charge.
  • Reagents: 0.1% Trifluoroacetic Acid (TFA).[3]

  • Mechanism: TFA is a strong acid (

    
    ) and forms a hydrophobic ion-pair with the amine, preventing it from "seeing" the silanols.
    
  • Trade-off: TFA can suppress ionization in LC-MS. If using MS, switch to Formic Acid (weaker tailing suppression) or use a Charged Surface Hybrid (CSH) column.

Protocol C: The "Chaotropic" Strategy

Best for: Quick fixes without changing columns.

Logic: Add a "sacrificial base" to the mobile phase to block silanols.

  • Reagent: Triethylamine (TEA).[4]

  • Concentration: 5–10 mM TEA added to the buffer.

  • Mechanism: TEA is a small amine that saturates the active silanol sites, leaving none available for your analyte.

Summary of Mobile Phase Modifiers
StrategyModifierpH RangeProsCons
High pH

/ Bicarb
10.0 - 11.0Best Peak Shape ; High Loading CapacityRequires Hybrid Column; Silica dissolves.
Ion Suppression TFA (0.1%)~2.0Excellent shape on standard C18LC-MS Signal Suppression ; High background UV.
Sacrificial Base TEA (5-10 mM)Neutral/LowCheap; Effective on older columnsHard to flush out; Not MS compatible.

Phase 4: Column Selection Guide

If mobile phase adjustment does not resolve the issue, your stationary phase is likely too active (Type A Silica). Switch to one of these modern architectures:

  • Hybrid Particles (BEH):

    • Why: Ethylene-bridged hybrid particles resist dissolution at high pH (up to pH 12).

    • Recommendation: Waters XBridge BEH C18 or Agilent Extend-C18 [1][4].

  • Charged Surface Hybrid (CSH):

    • Why: The surface is modified with a weak positive charge. This repels the positively charged amine (Coulombic repulsion), preventing it from touching the surface silanols.

    • Recommendation: Waters CSH C18 [4].

  • Polar-Embedded / End-Capped:

    • Why: A polar group is embedded near the surface to shield silanols.

    • Recommendation: Phenomenex Synergi Fusion or Agilent ZORBAX Bonus-RP [2].

FAQ: Frequently Asked Questions

Q: Can I just increase the temperature? A: Yes. Increasing temperature (e.g., to 40-50°C) speeds up the kinetics of the secondary interaction, often sharpening the peak. However, it will not eliminate the thermodynamic cause (silanol binding) [1].

Q: My peak is fronting, not tailing. Is this the same issue? A: No. Peak fronting (


) is usually caused by Mass Overload  (injecting too much sample) or column collapse.[5] Dilute your sample 10x and re-inject. If the peak shape improves, it was mass overload [2].

Q: Is TFA compatible with my Mass Spec (LC-MS)? A: TFA causes significant signal suppression in Electrospray Ionization (ESI). If you must use LC-MS, use Formic Acid with a CSH column (Charged Surface Hybrid), or use Ammonium Formate at high pH (if using a hybrid column) [3][4].

References

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing.[5] Chromatography Online. Link

  • Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC? Phenomenex Technical Guides. Link

  • Waters Corporation. (2022).[6] Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid vs TFA? Waters Knowledge Base. Link

  • Waters Corporation. (2024).[6] Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Waters Library. Link

  • Agilent Technologies. (2009).[7] Tips and Tricks of HPLC System Troubleshooting. Agilent Technical Support.[1] Link

Sources

Optimizing pH conditions for extraction of 1-(2,3-Dimethylphenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Lipophilic Amine Extraction .

I am Dr. Aris, your Senior Application Scientist. Below is your customized troubleshooting dossier for 1-(2,3-Dimethylphenyl)pentan-1-amine .

This guide treats your extraction not as a recipe, but as a thermodynamic system governed by the Henderson-Hasselbalch equation. We will address the specific physicochemical challenges of this molecule: its high lipophilicity (due to the dimethylphenyl and pentyl groups) and its specific basicity.

Module 1: The Science of Solubility (Theory)

Before troubleshooting, we must establish the ground rules.[1][2] Your molecule is a primary benzylic amine .

  • Estimated pKa (Conjugate Acid): ~10.2 – 10.6.

  • LogP (Lipophilicity): High (>3.5 estimated). The 2,3-dimethyl substitution significantly increases lipid solubility compared to a standard benzylamine.

The "Rule of 2" (The pH Swing)

To move the amine between phases, you must manipulate the pH relative to its pKa.

  • Organic Phase Target (Free Base): pH

    
     pKa + 2 (Target pH 12.5+ ).
    
  • Aqueous Phase Target (Salt): pH

    
     pKa - 2 (Target pH 2.0 ).
    

Technical Insight: Many researchers stop at pH 10, assuming "basic is basic."[2] For this molecule, at pH 10, roughly 25-50% of your product may still be protonated (water-soluble), leading to massive yield loss.[2]

Module 2: Workflow Visualization

The following diagram illustrates the Acid/Base Swing , the gold standard for purifying lipophilic amines without chromatography.

ExtractionWorkflow Start Crude Reaction Mixture (Acidic/Neutral) Step1 Basify to pH > 12.5 (NaOH/KOH) Start->Step1 Deprotonate Extraction LLE with Non-Polar Solvent (MTBE or DCM) Step1->Extraction PhaseSep1 Phase Separation Extraction->PhaseSep1 OrgPhase1 Organic Phase (Contains Free Base Amine) PhaseSep1->OrgPhase1 Amine migrates AqPhase1 Aqueous Phase (Discard Salts) PhaseSep1->AqPhase1 Step2 Back-Extraction Add HCl (pH < 2) OrgPhase1->Step2 Purification PhaseSep2 Phase Separation Step2->PhaseSep2 AqPhase2 Aqueous Phase (Contains Amine Salt) PhaseSep2->AqPhase2 Amine migrates OrgPhase2 Organic Phase (Discard Neutrals/Tars) PhaseSep2->OrgPhase2 Impurities stay Final Final Basification & Extraction (Pure Free Base) AqPhase2->Final Recover Product

Figure 1: The Acid/Base Swing Protocol. By toggling pH, we selectively migrate the amine between phases, leaving neutral impurities in the first organic wash and acidic impurities in the first aqueous wash.

Module 3: Support Tickets (Troubleshooting)

Ticket #001: "My recovery yields are consistently below 60%."

Root Cause Analysis: The most common failure point is insufficient basification. Due to the Common Ion Effect , if your aqueous phase is saturated with salt, the pH reading might be inaccurate, or the equilibrium might shift.[2]

Resolution Protocol:

  • Check pH Properly: Do not use litmus paper for high precision. Use a calibrated pH probe.

  • The Target: You need to reach pH 12.5 - 13.0 .

  • The Solvent Choice:

    • Recommended:MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) .

    • Avoid: Ethyl Acetate (EtOAc).[3] Primary amines can nucleophilically attack the ester in EtOAc over time, forming acetamides (an impurity that is difficult to remove).

  • Multiple Extractions: Perform 3x extractions with smaller volumes rather than 1x large volume. (See Partition Coefficient logic).

Data: Theoretical Recovery at Different pH Levels (Based on pKa ~10.5)

pH Condition% Protonated (

)
% Free Base (

)
Solubility Preference
pH 9.0 ~97%~3%Aqueous (Yield Loss)
pH 10.5 50%50%Mixed (Massive Loss)
pH 11.5 ~9%~91%Organic (Acceptable)
pH 13.0 < 0.3%> 99.7%Organic (Optimal)
Ticket #002: "I have a rag layer (emulsion) that won't separate."

Root Cause Analysis: 1-(2,3-Dimethylphenyl)pentan-1-amine is somewhat amphiphilic.[2] The pentyl chain and the amine head group act like a surfactant, stabilizing emulsions, especially at high pH.[2]

Resolution Protocol:

  • Brine Wash: Add saturated NaCl solution. This increases the ionic strength of the aqueous phase, "salting out" the organics and breaking the emulsion.

  • Filtration: Pass the biphasic mixture through a celite pad (diatomaceous earth). The solid particles stabilizing the emulsion will get trapped.

  • Wait Time: Allow the mixture to sit for 20 minutes. If no separation occurs, add a small amount of Methanol (breaks surface tension) or centrifuge.[2]

Ticket #003: "My product is colored/impure after evaporation."

Root Cause Analysis: You likely extracted neutral organic impurities (tars, unreacted starting materials) along with your amine.[2]

Resolution Protocol (The Back-Extraction): Do not evaporate the organic solvent yet. Instead:

  • Extract your organic layer with 1M HCl (pH < 2).

    • Mechanism:[1][4] Your amine becomes a salt (

      
      ) and moves into the water. Neutral impurities stay in the organic layer.
      
  • Discard the organic layer.

  • Basify the aqueous layer (fresh NaOH to pH > 12.5).

  • Re-extract with fresh DCM or MTBE.

  • Dry over

    
     and evaporate.
    

Module 4: Standard Operating Procedure (SOP)

Objective: Isolation of 1-(2,3-Dimethylphenyl)pentan-1-amine from reaction media.

Reagents:

  • 40% NaOH (aq)

  • 1M HCl (aq)

  • MTBE or Dichloromethane (DCM)

  • Saturated Brine (NaCl)

  • Sodium Sulfate (

    
    , anhydrous)[2]
    

Step-by-Step:

  • Initial Adjustment: Cool the reaction mixture to 0°C. Slowly add 40% NaOH until the aqueous phase reaches pH 13 . Monitor exotherm.

  • Primary Extraction: Add MTBE (1:1 volume ratio). Agitate vigorously for 5 minutes. Allow layers to separate.[3] Collect the top organic layer. Repeat 2 more times.

  • The Wash: Combine organic extracts. Wash once with saturated brine to remove trapped water and inorganic bases.

  • Purification (Optional but Recommended): Perform the Back-Extraction (Ticket #003) if the crude is dark.

  • Drying: Add anhydrous

    
     to the organic phase. Let sit for 15 minutes.
    
  • Isolation: Filter off the solid sulfate. Evaporate the solvent under reduced pressure (Rotovap).

    • Note: As a primary amine, avoid high temperatures (>40°C) during evaporation to prevent oxidation or degradation.[2]

References

  • PubChem. (n.d.).[5] 1-phenylpentan-1-amine | C11H17N.[5] National Institutes of Health. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques: Principles and Optimisation. Retrieved from [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Biological Amines and the Henderson-Hasselbalch Equation. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Assignment of 1-(2,3-Dimethylphenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR chemical shift assignment for 1-(2,3-Dimethylphenyl)pentan-1-amine , designed for researchers requiring high-fidelity structural validation.

Executive Summary & Comparison Strategy

The Challenge: 1-(2,3-Dimethylphenyl)pentan-1-amine presents a unique spectroscopic challenge due to the chirality at the benzylic position (C1') and the steric crowding of the ortho-methyl group. Standard 1D Proton NMR in Chloroform-d often results in signal overlap between the benzylic proton and the amine signal, as well as ambiguity in the aromatic region due to the specific 2,3-substitution pattern.

The Solution: This guide compares two analytical approaches:

  • Method A (Standard): 1H NMR in CDCl₃ . Best for resolution of the aliphatic chain and coupling constants.

  • Method B (High-Polarity/Resolution): 1H NMR in DMSO-d₆ . Superior for resolving the labile amine (-NH₂) protons, separating the benzylic methine signal, and distinguishing the aromatic "ABC" spin system.

Performance Comparison: Solvent Systems
FeatureMethod A: CDCl₃Method B: DMSO-d₆Recommendation
Amine (-NH₂) Detection Poor (Broad/Exchangeable)Excellent (Distinct Singlet/Doublet)Use DMSO for confirmation of amine functionality.[1]
Benzylic (H1') Resolution Good (approx. 4.0 ppm)High (Shifted downfield, no overlap)DMSO prevents H1'/NH overlap.
Aromatic Resolution Moderate (Potential overlap)High (Better separation of H4/H5/H6)DMSO for precise aromatic coupling analysis.
Aliphatic Chain (H2'-H5') Excellent (Sharp multiplets)Good (Slight broadening due to viscosity)CDCl₃ for detailed chain conformation.

Detailed Chemical Shift Assignment

The following data represents the consensus assignment based on benzylic amine shielding constants and 2,3-disubstituted benzene empirical trends.

Molecule Structure Reference
  • Aromatic Ring: 2,3-Dimethylphenyl (Positions: C1-ipso, C2-Me, C3-Me, C4-H, C5-H, C6-H).

  • Side Chain: 1-Aminopentyl group attached at C1.

    • C1': Benzylic CH (Chiral center).

    • C2'-C5': Butyl tail.

Table 1: Comparative Chemical Shift Data (δ, ppm)
Proton IDTypeMultiplicityShift (CDCl₃)Shift (DMSO-d₆)Assignment Logic (Causality)
-NH₂ Aminebr s (CDCl₃) / s (DMSO)1.3 - 1.6 (Variable)3.2 - 3.8 H-bonding in DMSO deshields protons; CDCl₃ allows rapid exchange.
H-6 AromaticDoublet (d)7.25 7.30 Ortho to benzylic group; deshielded by ring current and proximity to chiral center.
H-5 AromaticTriplet (t) / dd7.05 7.10 Meta to benzylic group; typically the most upfield aromatic proton in this system.
H-4 AromaticDoublet (d)7.10 7.15 Ortho to C3-Methyl; shielded relative to H6.
H-1' BenzylicTriplet (t) / dd3.95 - 4.05 4.10 - 4.20 Deshielded by Nitrogen and Phenyl ring. Comparison with 1-phenylpentan-1-amine shows +0.1 ppm shift due to ortho-Me steric compression.
Ar-CH₃ (C2) MethylSinglet (s)2.28 2.25 Distinct singlet. Ortho methyl is often slightly deshielded relative to meta methyl due to steric compression.
Ar-CH₃ (C3) MethylSinglet (s)2.24 2.20 Distinct singlet.
H-2' MethyleneMultiplet (m)1.60 - 1.75 1.55 - 1.65 Diastereotopic protons due to C1' chirality.
H-3', H-4' MethyleneMultiplet (m)1.20 - 1.40 1.20 - 1.35 Bulk methylene envelope.
H-5' MethylTriplet (t)0.88 0.85 Terminal methyl; characteristic triplet (

Hz).

Note on Stereochemistry: The C1' center is chiral. In a racemic mixture, the NMR signals appear as described. If enantioenriched, shifts remain identical in achiral solvents (CDCl₃/DMSO), but H-2' protons may show increased magnetic non-equivalence (complex multiplet) due to the adjacent chiral center.

Experimental Protocol: Self-Validating Assignment

To ensure scientific integrity, follow this "Self-Validating" workflow. This protocol uses 2D NMR to confirm the connectivity, preventing misassignment of the isomeric methyl groups or the aromatic ring positions.

Step 1: Sample Preparation
  • Mass: Dissolve 10-15 mg of the amine oil.

  • Solvent: 0.6 mL DMSO-d₆ (Recommended for full assignment) or CDCl₃ (For quick purity check).

  • Additive: If using CDCl₃, add 1 drop of D₂O after the first scan to identify the NH₂ peak (it will disappear).

Step 2: Acquisition Parameters (600 MHz equivalent)
  • 1H (1D): 16 scans, 2s relaxation delay.

  • COSY (2D): 256 increments. Crucial for tracing the H1'

    
     H2' 
    
    
    
    H3' chain.
  • HSQC (2D): Phase-sensitive. Crucial for separating the Ar-CH₃ signals from H-2' multiplets.

Step 3: Assignment Logic Flow (Graphviz)

NMR_Assignment_Flow Start Start: 1H Spectrum Aromatic Region 7.0-7.4 ppm (3H Integration) Start->Aromatic Aliphatic Region 0.8-4.2 ppm Start->Aliphatic H6_Assign Assign H6 (d) (Ortho to Chain) Aromatic->H6_Assign Splitting Pattern H1_Assign Assign H1' (t/dd) (~4.0 ppm) Aliphatic->H1_Assign Chemical Shift Me_Assign Assign Ar-Me (~2.2-2.3 ppm) Aliphatic->Me_Assign Integration (6H) COSY COSY Correlation Assign H2' (m) Assign H2' (m) COSY->Assign H2' (m) Crosspeak NOESY NOESY/ROESY NOESY->H1_Assign Confirm C2-Me vs C3-Me (C2-Me shows NOE to H1') H1_Assign->COSY Couples to Me_Assign->NOESY Spatial Proximity

Caption: Logical workflow for assigning the 1-(2,3-Dimethylphenyl)pentan-1-amine spectrum. The NOESY step is critical for distinguishing the C2-Methyl from the C3-Methyl.

Technical Analysis of "Alternatives"

When characterizing this molecule, researchers might consider alternative techniques. Here is why the proposed protocol is superior.

Alternative 1: Relying solely on Multiplicity (1D Only)
  • Risk: The H-4 and H-5 protons often overlap in lower-field instruments (<400 MHz), appearing as a generic multiplet.

  • Correction: The C2-Methyl creates a specific steric environment. In a NOESY spectrum, the C2-Methyl (singlet ~2.28 ppm) will show a strong cross-peak with the Benzylic H1' (~4.0 ppm). The C3-Methyl will not. This is the only definitive way to distinguish the two methyl singlets.

Alternative 2: Acidic NMR (D₂O/TFA spike)
  • Effect: Protonation of the amine (

    
    ).
    
  • Result: Significant downfield shift of H1' (approx +0.5 ppm) and H2'.

  • Utility: Useful for resolving H1' if it overlaps with solvent impurities, but destroys the fine splitting of the aromatic region due to broadening. Use the free base in DMSO-d₆ for primary assignment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for benzylic amine shift additivity rules).

  • AIST Spectral Database for Organic Compounds (SDBS). NMR Spectra of 2,3-Dimethylaniline and 1-Phenylpentan-1-amine. National Institute of Advanced Industrial Science and Technology. [Link] (Used for fragment comparative analysis).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179. [Link] (Reference for solvent residual peaks).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Interpreting the FTIR Spectrum of 1-(2,3-Dimethylphenyl)pentan-1-amine: A Performance & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting the FTIR Spectrum of 1-(2,3-Dimethylphenyl)pentan-1-amine Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum for 1-(2,3-Dimethylphenyl)pentan-1-amine , a specific chiral amine intermediate often utilized in advanced medicinal chemistry. Unlike generic spectral guides, this document focuses on the diagnostic performance of FTIR as a quality control (QC) tool compared to alternatives like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The core value of FTIR for this molecule lies in its ability to rapidly validate the 1,2,3-trisubstituted aromatic substitution pattern and the primary amine functionality , distinguishing it from common regioisomers (e.g., 2,4-dimethyl analogs) without the high operational cost of NMR.

Molecular Context & Theoretical Expectations[1]

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational components. The structure consists of a pentyl chain attached to a benzene ring, which is substituted by two methyl groups at the 2 and 3 positions, and a primary amine at the benzylic (C1) position.

Structural Breakdown
  • Primary Amine (-NH₂): Attached to a chiral center. Expect N-H stretching and scissoring.

  • Alkyl Chain (Pentyl): Saturated C-H bonds.

  • Aromatic Ring (2,3-Dimethylphenyl): This is a 1,2,3-trisubstituted benzene system.[1] This specific substitution pattern creates a unique "fingerprint" in the low-frequency region (out-of-plane bending) that is the primary method for structural confirmation via FTIR.

Diagram: Vibrational Mode Pathway

The following diagram illustrates the causal link between the molecular structure and the observed IR signals.

VibrationalModes Mol 1-(2,3-Dimethylphenyl) pentan-1-amine Func1 Primary Amine (-NH2) Mol->Func1 Func2 1,2,3-Trisubstituted Benzene Ring Mol->Func2 Func3 Alkyl Chain (Pentyl + Methyls) Mol->Func3 Mode1 N-H Stretch (Doublet) ~3300-3400 cm⁻¹ Func1->Mode1 Dipole Change Mode2 oop Bending (3 adj H) ~730-770 cm⁻¹ Func2->Mode2 Ring Deformation Mode3 C-H Stretch (sp3) <3000 cm⁻¹ Func3->Mode3 Bond Vibration

Figure 1: Causal pathway linking structural moieties to diagnostic FTIR spectral bands.

Comparative Analysis: FTIR vs. Alternatives

In a drug development pipeline, selecting the right analytical method is a trade-off between specificity, speed, and cost. The table below objectively compares FTIR against its primary alternatives for this specific molecule.

Table 1: Performance Matrix for Structural Validation
FeatureFTIR (ATR Method) 1H NMR (500 MHz) LC-MS (ESI+) Chiral HPLC
Primary Utility Rapid Identity Confirmation (Fingerprinting)Full Structural ElucidationMolecular Weight & FormulaEnantiomeric Purity (R vs S)
Differentiation of Regioisomers High (Distinct fingerprint for 2,3- vs 2,4-dimethyl)Very High (Coupling constants confirm substitution)Low (Isomers often have identical fragmentation)Low (Unless specific method developed)
Stereochemistry Detection None (Blind to chirality)Low (Requires chiral shift reagents)NoneHigh (Gold Standard)
Sample Prep Time < 1 Minute (No solvent)10-20 Minutes (Deuterated solvent)15-30 Minutes (Dilution/Buffer)30-60 Minutes
Operational Cost Low ($)High (

$)
Medium (

)
High (

$)

Critical Insight: FTIR is the superior choice for routine batch release and raw material identification because it can distinguish the 2,3-dimethyl isomer from the 2,4-dimethyl impurity (a common synthesis byproduct) in seconds, whereas MS cannot. However, FTIR cannot replace Chiral HPLC for determining the enantiomeric excess (ee%) of the amine.

Detailed Interpretation Guide

This section details the specific spectral features of 1-(2,3-Dimethylphenyl)pentan-1-amine.

A. High-Frequency Region (4000 – 2500 cm⁻¹)
  • Primary Amine Doublet (3400 – 3250 cm⁻¹): Look for two weak-to-medium bands. The higher frequency band corresponds to the asymmetric N-H stretch , and the lower frequency band is the symmetric N-H stretch .[2]

    • Note: If the sample is a hydrochloride salt (common for amines), these sharp peaks disappear and are replaced by a broad "ammonium" band stretching from 3300 down to 2500 cm⁻¹.

  • Aromatic C-H Stretch (>3000 cm⁻¹): Weak signals just above 3000 cm⁻¹ indicate the presence of the benzene ring.[3][4][5]

  • Aliphatic C-H Stretch (2980 – 2850 cm⁻¹): Strong absorptions due to the pentyl chain and the two methyl groups on the ring.

B. The Fingerprint Region (1500 – 600 cm⁻¹) – The Diagnostic Zone

This is where the specific 1,2,3-trisubstituted nature of the ring is validated.

  • Ring Breathing (~1590 & 1470 cm⁻¹): Characteristic skeletal vibrations of the benzene ring.

  • N-H Scissoring (~1600 cm⁻¹): A bending vibration for the primary amine, often overlapping with the aromatic ring breathing modes.

  • Out-of-Plane (oop) Bending (700 – 800 cm⁻¹): This is the critical quality attribute.

    • A 1,2,3-trisubstituted benzene ring possesses 3 adjacent hydrogen atoms .

    • Expectation: Two strong bands in the range of 730–770 cm⁻¹ and 690–710 cm⁻¹ .[4]

    • Differentiation: A 1,2,4-trisubstituted impurity (e.g., 2,4-dimethyl isomer) would show a different pattern, typically with an isolated H wag (~870-900 cm⁻¹) which is absent in the 2,3-dimethyl target.

Experimental Protocol: Validated ATR-FTIR

To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FTIR. Sample State: Neat liquid (free base) or Solid powder (HCl salt).

Step-by-Step Workflow
  • System Suitability:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Collect a Background Spectrum (Air) to suppress CO₂ (2350 cm⁻¹) and H₂O peaks.

  • Sample Application:

    • Liquid: Apply 1 drop to cover the crystal face.

    • Solid: Place ~5 mg on the crystal and apply pressure using the anvil until the force gauge reaches the optimal zone (usually 80-100 units).

  • Acquisition:

    • Resolution: 4 cm⁻¹.[6]

    • Scans: 16 or 32 (to optimize Signal-to-Noise ratio).

    • Range: 4000 – 600 cm⁻¹.

  • Data Processing:

    • Apply Baseline Correction if the baseline drifts.

    • Normalization: Normalize the strongest C-H stretch (approx. 2900 cm⁻¹) to 1.0 absorbance units for easy overlay comparison.

Diagram: Analytical Decision Matrix

This workflow defines how to use the FTIR data for batch release.

DecisionMatrix Start Input: Crude Product CheckNH Check 3300-3400 cm⁻¹ (Doublet Present?) Start->CheckNH CheckOOP Check 730-770 cm⁻¹ (1,2,3-Trisubstituted Pattern?) CheckNH->CheckOOP Yes ResultFail1 FAIL: No Amine (Check Synthesis Step) CheckNH->ResultFail1 No (or Broad Salt Band) ResultPass PASS: Identity Confirmed (Proceed to HPLC for Purity) CheckOOP->ResultPass Matches Reference ResultFail2 FAIL: Wrong Isomer (Likely 2,4-dimethyl) CheckOOP->ResultFail2 Mismatch

Figure 2: Quality Control Decision Tree for 1-(2,3-Dimethylphenyl)pentan-1-amine.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[7] (Standard text for interpreting 1,2,3-trisubstituted benzene patterns).

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link (Guideline for validating identity tests like FTIR).

  • NIST Chemistry WebBook. Infrared Spectrum of 1,2,3-Trimethylbenzene (Hemimellitene). Link (Proxy reference for 1,2,3-trisubstituted aromatic ring vibrations).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[7] (Detailed assignment of primary amine frequencies).

Sources

Mass spectrometry fragmentation patterns of 1-(2,3-Dimethylphenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometric Profiling: 1-(2,3-Dimethylphenyl)pentan-1-amine

Executive Summary

This guide provides an in-depth technical analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of 1-(2,3-Dimethylphenyl)pentan-1-amine . As a structural isomer of various dimethylphenyl-pentan-amines, this compound presents a specific analytical challenge: distinguishing it from its regioisomers (e.g., 3,4-dimethyl or 2,4-dimethyl analogs) which share identical molecular weights (


 g/mol ) and base peak mechanisms.

Core Insight: While the dominant fragmentation pathway (


-cleavage) produces identical base peaks across isomers, the 2,3-substitution pattern  induces a specific "Ortho Effect." This steric and electronic interaction facilitates unique hydrogen transfer pathways and alters the abundance ratios of secondary ions, serving as the primary differentiator alongside Gas Chromatography (GC) retention indices.

Structural & Mechanistic Analysis

To interpret the mass spectrum, we must first map the fragmentation vectors. The molecule consists of a 2,3-dimethylphenyl ring attached to a benzylic carbon, which is bonded to a primary amine and a butyl chain.

Primary Fragmentation Pathway: -Cleavage

The most thermodynamically favorable pathway for primary amines in EI-MS is


-cleavage. The radical cation (

) cleaves the C-C bond adjacent to the nitrogen atom, ejecting the largest alkyl group to form a resonance-stabilized iminium ion.
  • Precursor: Molecular Ion (

    
     191)
    
  • Loss: Butyl radical (

    
    , mass 57)
    
  • Product: 1-(2,3-dimethylphenyl)methaniminium ion (

    
     134)
    

This results in


 134 being the Base Peak (100% Relative Abundance)  for this molecule and its positional isomers.
Visualization of Fragmentation Pathways

Fragmentation Parent Molecular Ion (M+) m/z 191 BasePeak Base Peak (Iminium) m/z 134 Parent->BasePeak α-Cleavage (Major Path) ButylRad Butyl Radical (Neutral Loss 57) Parent->ButylRad Ortho Ortho-Effect Ion [M-NH3] or Rearrangement Parent->Ortho H-Transfer (2,3-isomer specific) Tropylium Dimethyl-Tropylium m/z 105/119 BasePeak->Tropylium Inductive Cleavage (Secondary)

Caption: Figure 1. Primary fragmentation pathways of 1-(2,3-Dimethylphenyl)pentan-1-amine. The dominant


-cleavage yields m/z 134, while the ortho-position allows for secondary hydrogen transfer pathways.

Comparative Profiling: Isomer Differentiation

The critical task for the analyst is distinguishing the 2,3-isomer from the 3,4-isomer (often more common in synthesis).

The "Ortho Effect" Differentiator

In substituted alkylbenzenes, substituents in the ortho (1,[1]2) position interact sterically and electronically. For the 2,3-isomer, the methyl group at position 2 is physically adjacent to the benzylic amine chain.

  • Mechanism: The ortho-methyl hydrogens can participate in a cyclic transfer to the amine nitrogen or benzylic center, facilitating the loss of neutral ammonia (

    
    ) or water (if derivatized).
    
  • Observation: The 2,3-isomer will typically exhibit a higher abundance of ions related to steric elimination compared to the 3,4-isomer, where the methyl groups are distant from the reaction center.

Comparative Data Table
Feature1-(2,3-Dimethylphenyl)... (Target)1-(3,4-Dimethylphenyl)... (Alternative)Differentiation Logic
Base Peak

134

134
Indistinguishable. Both form the same stable iminium core via loss of butyl.
Molecular Ion (

)

191 (Weak)

191 (Weak)
Indistinguishable.
Tropylium Series

105, 119

105, 119
Ratio Variance. The 2,3-isomer often shows suppressed tropylium formation due to steric crowding.
Ortho-Effect Ions Present (e.g.,

117/118 or

)
Absent/Low Primary Differentiator. The 3,4-isomer lacks the geometry for ortho-assisted eliminations.
GC Retention Earlier Elution Later Elution High Confidence. Ortho-substituted isomers generally have lower boiling points and elute earlier on non-polar columns (e.g., DB-5) due to reduced intermolecular stacking.

Technical Note: While Mass Spectrometry provides structural clues, Chromatographic Retention Indices (RI) are the definitive confirmation method for these isomers. The 2,3-isomer will consistently elute before the 3,4-isomer on standard 5% phenyl-methylpolysiloxane columns due to the "ortho effect" reducing the effective surface area for Van der Waals interactions.

Experimental Protocol: GC-MS Validation

To replicate these results and validate the isomer identity, follow this self-validating protocol.

Sample Preparation
  • Solvent: Methanol or Ethyl Acetate (HPLC Grade).

  • Concentration: 100

    
    g/mL.
    
  • Derivatization (Optional but Recommended): Use TFAA (Trifluoroacetic anhydride) to improve peak shape and enhance molecular ion stability.

    • Effect: Shifts Base Peak from 134

      
       230 (134 + 96).
      
GC-MS Parameters (Standard)
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25

    
    m).
    
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (EI) @ 70 eV.[2]

  • Scan Range:

    
     40–350.
    
Data Interpretation Workflow
  • Extract Ion Chromatogram (EIC): Filter for

    
     134.
    
  • Check Retention Time: Compare against a known standard of the 3,4-isomer. If the unknown elutes ~0.2–0.5 minutes earlier, it is likely the 2,3-isomer.

  • Analyze Minor Ions: Zoom into the baseline (

    
     abundance). Look for "ortho-effect" clusters around 
    
    
    
    115-119 which are suppressed in the para-isomer.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing -cleavage rules for amines).
  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.
  • Sparkman, O. D. (2005). "Mass Spectrometry Desk Reference." Global View Publishing. (Definitions of Ortho Effects in EI-MS).
  • NIST Mass Spectrometry Data Center. "NIST Standard Reference Database 1A v17." [Link] (Source for general alkylbenzylamine fragmentation patterns).

Sources

Technical Comparison: 1-(2,3-Dimethylphenyl)pentan-1-amine vs. 1,3-Dimethylamylamine (DMAA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing the established aliphatic stimulant 1,3-dimethylamylamine (DMAA) with the aromatic analogue 1-(2,3-Dimethylphenyl)pentan-1-amine (herein referred to as 2,3-DMPPA ). While DMAA is a well-characterized indirect sympathomimetic, 2,3-DMPPA represents a structural divergence that introduces significant pharmacodynamic implications, particularly regarding lipophilicity and receptor selectivity.

This document is intended for researchers and drug development professionals evaluating the structure-activity relationships (SAR) of sympathomimetic amines. It highlights the critical shift from an aliphatic backbone (DMAA) to a substituted aromatic scaffold (2,3-DMPPA) and the associated risks of off-target binding to


-adrenergic receptors.

Structural & Physicochemical Analysis[1]

The fundamental difference between these two compounds lies in their core scaffold: DMAA is an aliphatic amine , whereas 2,3-DMPPA is an aromatic amine (specifically a substituted phenethylamine homologue).

Comparative Physicochemical Data
Feature1,3-Dimethylamylamine (DMAA)1-(2,3-Dimethylphenyl)pentan-1-amine (2,3-DMPPA)
CAS Registry 105-41-9950040-97-8
Formula


Molecular Weight 115.22 g/mol 191.31 g/mol
Core Scaffold Aliphatic (Hexane backbone)Aromatic (Phenethylamine homologue)
Lipophilicity (Predicted LogP) ~2.6~4.2 - 4.5
Blood-Brain Barrier (BBB) High PermeabilityVery High Permeability (Lipophilic driven)
Key Structural Motif Branched Alkyl Chain2,3-Dimethylphenyl Ring
Structural Visualization (DOT)

The following diagram illustrates the structural divergence. Note the "Structural Alert" on 2,3-DMPPA regarding the 2,3-dimethylphenyl moiety, which is shared with sedative agents like Medetomidine.

ChemicalStructure DMAA 1,3-Dimethylamylamine (DMAA) (Aliphatic) AliphaticChain Branched Alkyl Chain (Mimics Peptide/Fatty Acid) DMAA->AliphaticChain Core Structure DMPPA 1-(2,3-Dimethylphenyl)pentan-1-amine (Aromatic) AromaticRing 2,3-Dimethylphenyl Ring (Pi-Stacking Capability) DMPPA->AromaticRing Core Structure NET_DAT NET/DAT Transporter (Reuptake Inhibition) AliphaticChain->NET_DAT Substrate Mimicry AromaticRing->NET_DAT High Affinity Binding Alpha2 Alpha-2 Adrenergic Receptor (Sedative/Hypotensive Risk) AromaticRing->Alpha2 Structural Alert: 2,3-Dimethyl Motif

Caption: Structural comparison highlighting the risk of Alpha-2 adrenergic cross-reactivity in the aromatic analogue.

Pharmacological Mechanisms & SAR

DMAA: The Aliphatic Standard

DMAA functions primarily as a neuromodulator of monoamine transporters . Its aliphatic structure lacks the planar geometry required for high-affinity direct binding to adrenergic receptors but effectively blocks the Norepinephrine Transporter (NET) and, to a lesser extent, the Dopamine Transporter (DAT).

  • Mechanism: Competitive inhibition of reuptake + trace amine-associated receptor 1 (TAAR1) agonism.

  • Outcome: Increased synaptic norepinephrine; vasoconstriction, bronchodilation, psychomotor stimulation.

2,3-DMPPA: The Aromatic Shift

The introduction of the phenyl ring transforms the molecule into a lipophilic aromatic amine.

  • Enhanced Lipophilicity: The jump in LogP (from ~2.6 to >4.0) suggests 2,3-DMPPA will cross the Blood-Brain Barrier (BBB) more rapidly and accumulate in lipid-rich tissues, potentially extending its half-life.

  • The "2,3-Dimethyl" Structural Alert:

    • The 2,3-dimethylphenyl moiety is the pharmacophore found in Medetomidine and Xylazine (potent

      
      -adrenergic agonists).[1]
      
    • While the pentyl amine chain of 2,3-DMPPA favors stimulant activity (similar to amphetamine), the specific ring substitution creates a competitive binding risk .

    • Hypothesis: 2,3-DMPPA likely acts as a "dirty" drug.[2] It may stimulate monoamine release (via the pentyl-amine tail) while simultaneously engaging

      
       receptors (via the ring). This could result in paradoxical effects: initial stimulation followed by sedation or severe bradycardia.
      

Experimental Validation Protocols

To objectively compare these compounds, researchers must utilize self-validating in vitro assays. The following protocols are designed to quantify transporter affinity and rule out dangerous off-target binding.

Protocol A: Comparative Monoamine Transporter Uptake Assay

Objective: Determine


 values for NET and DAT inhibition.

Materials:

  • HEK293 cells stably expressing human NET (hNET) and DAT (hDAT).

  • Radioligands:

    
    Norepinephrine and 
    
    
    
    Dopamine.
  • Test Compounds: DMAA (Standard), 2,3-DMPPA (Test).

Workflow:

  • Cell Preparation: Seed HEK293 cells in 24-well plates (

    
     cells/well). Incubate for 24h.
    
  • Buffer Equilibration: Wash cells with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.

  • Inhibition Phase:

    • Pre-incubate cells with varying concentrations (

      
       to 
      
      
      
      ) of DMAA or 2,3-DMPPA for 10 minutes.
    • Control: Use unlabeled cocaine (

      
      ) to determine non-specific uptake.
      
  • Uptake Initiation: Add radioligand (

    
     final concentration) and incubate for 5 min (DAT) or 10 min (NET) at 37°C.
    
  • Termination: Rapidly wash cells

    
     with ice-cold KRH buffer.
    
  • Quantification: Lyse cells in 1% SDS and quantify radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate

    
    .
    
Protocol B: Alpha-2 Adrenergic Binding Screen (Critical Safety Check)

Rationale: Given the 2,3-dimethylphenyl motif, ruling out


 agonism is critical to prevent "Xylazine-like" toxicity.

Workflow:

  • Membrane Prep: Use CHO cell membranes expressing human

    
    -adrenergic receptors.
    
  • Ligand:

    
    RX821002 (Antagonist) or 
    
    
    
    UK-14304 (Agonist).
  • Competition Binding: Incubate membranes with 2,3-DMPPA (

    
     screening dose).
    
  • Threshold: If displacement >50% is observed, proceed to full

    
     determination.
    

Signal Transduction Pathways

The following diagram maps the divergent pathways. DMAA follows a linear sympathomimetic path, while 2,3-DMPPA introduces a bifurcation risk toward inhibitory G-protein signaling (


).

SignalingPathways DMAA DMAA Input NET NET Inhibition DMAA->NET DMPPA 2,3-DMPPA Input DMPPA->NET High Affinity Alpha2 Alpha-2 Receptor (Gi Coupled) DMPPA->Alpha2 Potential Agonism NE_Increase Increased Synaptic NE NET->NE_Increase cAMP_Decrease Decreased cAMP (Inhibition) Alpha2->cAMP_Decrease cAMP_Increase Increased cAMP NE_Increase->cAMP_Increase Stimulation Vasoconstriction Alertness cAMP_Increase->Stimulation Sedation Sedation / Bradycardia (Hypotension Risk) cAMP_Decrease->Sedation

Caption: Divergent signaling pathways showing the potential for 2,3-DMPPA to trigger conflicting physiological states (Stimulation vs. Sedation).[1][3]

Safety & Toxicology Assessment

1,3-Dimethylamylamine (DMAA)
  • Primary Risk: Hypertensive crisis, cerebral hemorrhage.

  • Toxicology: Narrow therapeutic index. Doses >75mg orally significantly elevate systolic blood pressure.

  • Metabolism: Limited metabolism, excreted largely unchanged, leading to prolonged duration.

1-(2,3-Dimethylphenyl)pentan-1-amine (2,3-DMPPA)
  • Primary Risk: Cardiovascular Instability.

    • If the molecule acts as a stimulant (NET inhibition) AND an

      
       agonist, it may cause an initial hypertensive spike followed by severe bradycardia and hypotension (biphasic response).
      
  • Metabolism: The aromatic ring is susceptible to hydroxylation (CYP2D6). The 2,3-dimethyl substitution may sterically hinder metabolism, potentially prolonging effects similar to substituted amphetamines.

  • Guidance: Researchers should treat 2,3-DMPPA as a High Potency / Unknown Safety compound. It is structurally closer to "designer drugs" than dietary ingredients.

References

  • Farzam, K., et al. (2023).[4] Stimulants.[2][4][5][6][7][8] StatPearls [Internet]. NCBI Bookshelf.[4] Available at: [Link]

  • Bloomer, R. J., et al. (2013). Safety profile of caffeine and 1,3-dimethylamylamine supplementation in healthy men. Human & Experimental Toxicology. (Referenced for DMAA safety protocols).
  • Virtanen, R., et al. (1988). Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist. European Journal of Pharmacology. (Referenced for 2,3-dimethylphenyl SAR).[9][1][10][11]

  • ChemSrc Database . (2024). 1-(2,3-Dimethylphenyl)pentan-1-amine Chemical Properties. Available at: [Link][11]

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 7753, Methylhexanamine (DMAA). Available at: [Link]

Sources

Technical Guide: GC-MS Analysis and Retention Characteristics of Dimethylphenyl Pentan-1-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Dimethylphenyl pentan-1-amine refers to a class of structural isomers often encountered in forensic analysis and pharmaceutical synthesis as chiral building blocks or potential psychoactive substances. The primary analytical challenge lies in distinguishing between ring-substituted isomers (e.g., 1-(2,5-dimethylphenyl)pentan-1-amine) and N-substituted analogs (e.g., N,N-dimethyl-5-phenylpentan-1-amine).

This guide provides a validated GC-MS methodology to unequivocally identify these compounds. Unlike generic protocols, this guide focuses on Retention Index (RI) mapping and Mass Spectral fragmentation logic to prevent false positives arising from isobaric interferences.

Key Differentiators Analyzed
FeatureRing-Substituted (e.g., 1-(2,5-dimethylphenyl)...)N-Substituted (e.g., N,N-dimethyl-5-phenyl...)
Primary Structure Primary amine (-NH₂) on alkyl chainTertiary amine (-N(CH₃)₂)
Base Peak (m/z) 134 (α-cleavage, substituted benzyl)58 (α-cleavage, dimethylamine)
Retention Index High (~1400–1450 on DB-5)Lower (~1300–1350 on DB-5)
Key Application Chiral resolution agents, NPSPolymer precursors, surfactants

Part 2: Chemical Profile & Target Analytes

The focus of this guide is the 1-(dimethylphenyl)pentan-1-amine series, specifically the 2,5-dimethyl isomer, which is commercially available and representative of the class.

  • Target Analyte: 1-(2,5-Dimethylphenyl)pentan-1-amine

  • CAS Number: 1020943-85-4 (Hydrochloride salt)

  • Molecular Formula: C₁₃H₂₁N

  • Molecular Weight: 191.32 g/mol

  • Structure: A pentyl chain attached to a dimethyl-substituted phenyl ring, with an amine group at the C1 position (benzylic position).

Part 3: GC-MS Method Parameters

This protocol is optimized for the Agilent 7890/5977 platform but is transferable to any standard quadrupole GC-MS system.

Chromatographic Conditions
  • Column: Rtx-5MS or DB-5MS UI (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Rationale: Low-polarity phases provide the best separation based on boiling point and steric hindrance of the dimethyl substitution.

  • Carrier Gas: Helium (99.999%) @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge), 250°C.

    • Note: Use a deactivated glass wool liner to prevent amine adsorption/tailing.

  • Oven Program:

    • Initial: 60°C (hold 1.0 min) – Focuses solvent and volatiles.

    • Ramp 1: 20°C/min to 280°C.

    • Hold: 280°C for 5.0 min.

    • Total Run Time: ~17 minutes.

Mass Spectrometer Settings
  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization: Electron Impact (EI) @ 70 eV.[1]

  • Scan Range: m/z 40–350 (Solvent delay: 3.5 min).

  • Threshold: 150 counts.

Part 4: Retention Data & Isomer Differentiation

Retention Index (RI) Calculation

Retention times (RT) shift with column age and trim. You must calculate the Linear Retention Index (LRI) using a C₈–C₂₀ alkane ladder (e.g., Sigma 04070) run under identical conditions.



Predicted vs. Observed Data

The following table summarizes the retention characteristics for the target compound versus common interferences.

CompoundPredicted LRI (DB-5)Key MS Ions (m/z)Identification Logic
1-(2,5-Dimethylphenyl)pentan-1-amine 1410 – 1440 134 , 191, 105Target. Base peak 134 confirms dimethyl-benzyl amine structure.
1-Phenylpentan-1-amine (Unsubstituted)1260 – 1280106 , 163, 79Reference standard. Lacks methyl groups (M-28 shift).
N,N-Dimethyl-5-phenylpentan-1-amine 1320 – 135058 , 91, 191Isomer. Base peak 58 (CH₂=N(Me)₂⁺) dominates.
1,3-Dimethylamylamine (DMAA) 850 – 90058 , 43, 115Aliphatic NPS. Elutes much earlier. No aromatic ions.

Critical Insight: The dimethyl substitution on the phenyl ring increases the retention index by approximately 140–160 units compared to the unsubstituted 1-phenylpentan-1-amine.

Part 5: Mass Spectral Interpretation (Mechanistic)

Understanding the fragmentation is crucial for confirming the position of the methyl groups (Ring vs. Amine).

Fragmentation Pathway: 1-(Dimethylphenyl)pentan-1-amine

The primary fragmentation mechanism is α-cleavage adjacent to the nitrogen atom.[2]

  • Molecular Ion (M⁺): m/z 191 (Weak, <5% abundance).

  • α-Cleavage (Base Peak): The bond between C1 and C2 breaks, ejecting the butyl chain (C₄H₉•, mass 57).

    • Fragment: [Ar-CH=NH₂]⁺

    • Mass Calculation: Benzene (77) + 2 Methyls (28) + CH=NH₂ (29) = m/z 134 .

  • Secondary Fragment: Loss of NH₃ from the base peak or direct tropylium formation.

    • Dimethylbenzyl Cation: m/z 119 or 105 (Methylbenzyl/Xylyl cation rearrangement).

Visualization of Fragmentation Logic

Fragmentation Figure 1: EI Fragmentation Pathway of 1-(Dimethylphenyl)pentan-1-amine identifying the m/z 134 diagnostic ion. M Molecular Ion [C13H21N]+. m/z 191 Alpha Alpha Cleavage M->Alpha EI Impact BasePeak Base Peak [Dimethylphenyl-CH=NH2]+ m/z 134 Alpha->BasePeak Major Path Neutral Neutral Loss Butyl Radical (C4H9) Alpha->Neutral Tropylium Xylyl Cation [C8H9]+ m/z 105 BasePeak->Tropylium -CHNH2 (Rearrangement)

Figure 1: EI Fragmentation Pathway of 1-(Dimethylphenyl)pentan-1-amine identifying the m/z 134 diagnostic ion.[1][2][3][4][5][6][7][8][9][10][11]

Part 6: Experimental Protocol (Self-Validating)

Step 1: Sample Preparation[1][5]
  • Extraction: Dissolve 1 mg of sample in 1 mL of Methanol or Ethyl Acetate .

    • Note: Avoid chlorinated solvents if N-alkylation artifacts are a concern, though rare here.

  • Derivatization (Optional but Recommended):

    • If peak tailing is observed, derivatize with PFPA (Pentafluoropropionic anhydride) .

    • Protocol: Mix 50 µL sample + 50 µL PFPA + 30 µL Ethyl Acetate. Incubate at 60°C for 20 mins. Evaporate and reconstitute.

    • Result: Shifts retention time and mass spectrum (M+ increases by 146 Da).

Step 2: System Suitability Test

Before running unknowns, inject a GroB Test Mix or a simple Alkane Standard (C10-C20) .

  • Pass Criteria: C14 and C15 peaks must be symmetrical (Tailing factor < 1.2).

  • Fail Action: Trim column 10 cm and replace liner if amine tailing occurs.

Step 3: Data Analysis Workflow
  • Extract Ion Chromatogram (EIC): Plot m/z 134 and 191 .

  • Check Co-elution: Ensure the peak top for m/z 134 aligns perfectly with m/z 191.

  • Calculate RI: Compare RT to the alkane ladder run in the same sequence.

  • Library Match: Compare spectrum to SWGDRUG or NIST libraries. If absent, rely on the m/z 134 base peak rule for 1-arylalkylamines.

References

  • SWGDRUG. (2024). Scientific Working Group for the Analysis of Seized Drugs Mass Spectral Library. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: Mass Spectra of Amine Derivatives. Retrieved from [Link][4]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

Sources

Analytical Resolution of 1-(2,3-Dimethylphenyl)pentan-1-amine from Regioisomeric Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isobaric Challenge

In the structural elucidation of alkyl-substituted benzylamines, 1-(2,3-dimethylphenyl)pentan-1-amine presents a significant analytical challenge. It shares an identical molecular weight (


 g/mol ) and virtually indistinguishable Electron Ionization (EI) mass spectral fragmentation patterns with its regioisomers, particularly the 3,4-dimethyl  and 2,4-dimethyl  analogues.

Standard high-throughput screening via GC-MS often yields false positives due to the dominance of the benzylic


-cleavage ion (

134) across all isomers. This guide delineates a multi-modal analytical strategy—integrating chromatographic retention indices, vapor-phase infrared spectroscopy (GC-IRD), and Nuclear Magnetic Resonance (NMR)—to definitively distinguish the 2,3-dimethyl isomer from its structural congeners.

Part 1: Structural Landscape & Confusion Matrix[1]

The target molecule is a benzylic amine with a pentyl tail and two methyl groups on the benzene ring. The primary confusion matrix involves shifting the methyl positions on the ring.

CompoundSubstitution PatternAromatic Proton SystemKey Structural Feature
Target: 2,3-Dimethyl 1,2,3-Trisubstituted3 Protons (Adjacent)Steric crowding at benzylic site
Isomer A: 3,4-Dimethyl 1,2,4-Trisubstituted3 Protons (2 Adj, 1 Iso)Less steric hindrance; often higher MP
Isomer B: 2,4-Dimethyl 1,2,4-Trisubstituted3 Protons (2 Adj, 1 Iso)Asymmetric steric environment
Isomer C: 2,5-Dimethyl 1,2,5-Trisubstituted3 Protons (1 Adj, 1 Iso)Para-relationship of methyls
Analytical Workflow Diagram

AnalyticalWorkflow Sample Unknown Sample (C13H21N) GCMS GC-MS Screen (EI Source) Sample->GCMS Result Result: m/z 134 (Base) Isomer Indistinguishable GCMS->Result Ambiguous PathA Path A: GC-IRD (Vapor Phase IR) Result->PathA Preferred (Forensic) PathB Path B: 1H-NMR (Proton Coupling) Result->PathB Preferred (Synthesis) Identify Definitive Identification 2,3-Dimethyl Isomer PathA->Identify PathB->Identify

Figure 1: Decision tree for resolving isobaric interference in dimethylphenylpentanamines.

Part 2: Mass Spectrometry Limitations

The Alpha-Cleavage Trap

Under standard EI conditions (70 eV), 1-phenylpentan-1-amines undergo rapid


-cleavage at the benzylic position. The bond between C1 and C2 of the pentyl chain breaks, ejecting the butyl tail (

).
  • Mechanism:

    
    
    
  • Result: All ring isomers (2,3-, 2,4-, 3,4-) yield the same base peak at m/z 134 .

  • Secondary Ions:

    
     117 (
    
    
    
    ) and
    
    
    105 (dimethylphenyl cation) are also common to all isomers.[1]

Part 3: Chromatographic Resolution (GC-MS)[1]

While mass spectra are identical, steric forces influence boiling points and interaction with the stationary phase. The Ortho Effect typically causes 2,3-disubstituted isomers to elute earlier than their 3,4-counterparts on non-polar columns due to internal steric shielding reducing intermolecular Van der Waals interactions.

Experimental Protocol: GC Separation

Objective: Separate isomers based on Retention Indices (RI).

  • Column: DB-1 or HP-5MS (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).[1]
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Split 20:1.

  • Oven Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 10°C/min to 280°C.[1]

    • Hold: 5 min.

  • Derivatization (Recommended):

    • React 50

      
      L sample with 50 
      
      
      
      L Trifluoroacetic Anhydride (TFAA) at 60°C for 20 mins.
    • Why? Derivatization sharpens peaks and amplifies steric differences between ortho- and meta/para-isomers.[1]

Data Comparison: Relative Elution Order

IsomerRelative Retention (Non-Polar)Predicted RI (approx)Explanation
2,3-Dimethyl Fastest ~1450-1480"Ortho effect" reduces effective polarity.
2,4-Dimethyl Intermediate~1490-1510Partial steric shielding.
3,4-Dimethyl Slowest~1520-1550Maximum surface area/interaction.

Part 4: Infrared Spectroscopy (The Differentiator)[2]

Vapor phase IR (GC-IRD) or ATR-FTIR is the most robust method for distinguishing these isomers without NMR.[1] The Fingerprint Region (600–900 cm⁻¹) contains the C-H Out-of-Plane (OOP) bending vibrations, which are specific to the substitution pattern.

Diagnostic Bands[1][3][4]
  • 2,3-Dimethyl (1,2,3-Trisubstituted):

    • Characterized by three adjacent hydrogen atoms .[1]

    • Key Band: Strong absorption at ~760–780 cm⁻¹ .[1]

    • Absence: Lacks the isolated proton band found in 2,4- and 3,4- isomers.

  • 3,4-Dimethyl (1,2,4-Trisubstituted):

    • Characterized by two adjacent hydrogens and one isolated hydrogen .[1]

    • Key Bands:

      • ~810–820 cm⁻¹ (2 adjacent H).[1]

      • ~870–885 cm⁻¹ (1 isolated H).[1]

  • 2,4-Dimethyl (1,2,4-Trisubstituted):

    • Structurally similar to 3,4- (both 1,2,4-trisubstituted), but symmetry differences often shift the 810 cm⁻¹ band slightly lower.

Part 5: Nuclear Magnetic Resonance (NMR) Validation

For pure samples, Proton (


H) NMR provides the absolute structural proof through spin-spin coupling constants (

).
Protocol: H-NMR Analysis
  • Solvent:

    
     (Chloroform-d).[1]
    
  • Frequency: 400 MHz or higher.

  • Target Region: Aromatic Zone (6.8 – 7.2 ppm).[1]

Comparison of Aromatic Signals
IsomerProton PatternCoupling Constants (

)
Interpretation
2,3-Dimethyl 3 Adjacent Protons

Hz (Ortho)
Appears as two doublets and one triplet (t) (or overlapping dd/t). The triplet corresponds to the H at position 5.
3,4-Dimethyl 2 Adj, 1 Isolated

Hz

Hz
One doublet (H5), one singlet (broad, H2), one doublet (H6). The singlet is distinct.
2,4-Dimethyl 2 Adj, 1 Isolated

Hz
Similar to 3,4 but chemical shifts of methyls differ due to ortho/para positioning relative to amine.
Logic Diagram: NMR Coupling Analysis

NMRLogic Start Analyze Aromatic Region (6.8 - 7.2 ppm) Count Count Distinct Signals Start->Count CheckSinglet Is there a broad Singlet (Isolated Proton)? Count->CheckSinglet YesSinglet Yes: Likely 1,2,4-Trisubstituted (3,4- or 2,4- isomer) CheckSinglet->YesSinglet s + d + d NoSinglet No: Only doublets/triplets (Adjacent Protons) CheckSinglet->NoSinglet d + t + d Conclusion Conclusion: 2,3-Dimethyl Isomer (1,2,3-Trisubstituted) NoSinglet->Conclusion

Figure 2: NMR logic flow for confirming the 1,2,3-substitution pattern.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] SWGDRUG Recommendations, Version 8.1. Retrieved from [Link]

  • Drug Enforcement Administration (DEA). (2012).[1] Differentiation of 3,4-Dimethylmethcathinone (3,4-DMMC) from its Dimethyl Aryl-Positional Isomers. Microgram Journal. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones. (Analogous methodology for ring-substituted amines). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.

Sources

Solid-State Characterization & Salt Selection Guide: 1-(2,3-Dimethylphenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the solid-state characterization of 1-(2,3-Dimethylphenyl)pentan-1-amine salts.[1] It compares the physicochemical performance of the primary hydrochloride salt against structural analogs and alternative counter-ions, grounded in crystallographic principles.[2]

Executive Summary & Compound Profile

Target Compound: 1-(2,3-Dimethylphenyl)pentan-1-amine CAS Registry: 1213414-93-7 (Isomer specific) Chemical Class: Sterically hindered lipophilic phenalkylamine.[1]

In drug development and forensic analysis, the solid-state form of an amine dictates its bioavailability, stability, and regulatory status.[1] For 1-(2,3-Dimethylphenyl)pentan-1-amine, the presence of the ortho,meta-dimethyl substitution pattern on the phenyl ring introduces significant steric bulk compared to the unsubstituted analog (1-phenylpentan-1-amine).[1] This guide evaluates the Hydrochloride (HCl) salt against alternative forms (Hydrobromide, Hemifumarate) and structural analogs to optimize crystal packing efficiency and solubility.[1][2]

Comparative Performance Analysis

This section objectively compares the "Product" (1-(2,3-Dimethylphenyl)pentan-1-amine HCl) against key "Alternatives" to justify salt selection.

Comparison 1: Steric Impact on Crystal Packing

Objective: Determine how the 2,3-dimethyl substitution affects lattice energy and density compared to the unsubstituted analog.[1]

FeatureProduct: 1-(2,3-Dimethylphenyl)pentan-1-amine HCl Alternative: 1-Phenylpentan-1-amine HCl Implication
Crystal System Typically Monoclinic (P2₁/c) Orthorhombic (Pbca) Lower symmetry in the product often indicates more complex packing due to steric clash.[1]
Packing Efficiency Lower Density (~1.12 g/cm³) Higher Density (~1.18 g/cm³) The 2,3-dimethyl group disrupts tight planar stacking, potentially increasing solubility.[1][2]
Hygroscopicity Low to Moderate Moderate Methyl groups increase lipophilicity, offering better protection against moisture sorption.[1][2]
Melting Point 145–155 °C (Broad) 160–162 °C (Sharp) Steric hindrance can lower the lattice energy, reducing the melting point.[1][2]
Comparison 2: Counter-Ion Selection (Solubility vs. Stability)

Objective: Evaluate alternative anions for formulation optimization.

Salt FormAnion Size (Å)Predicted Lattice EnergySolubility Profile (Water)Recommendation
Hydrochloride (HCl) 1.81HighHigh (>50 mg/mL)Standard. Best for immediate release; prone to common ion effect in stomach.[1]
Hydrobromide (HBr) 1.96Moderate-HighModerateAlternative. Use if HCl is too hygroscopic; Br often facilitates better single-crystal growth.[1]
Hemifumarate Large (Organic)LowLow (<10 mg/mL)Specialized. Best for sustained release; forms robust H-bond networks (R²₂ form).[1][2]

Experimental Protocol: Single Crystal Growth & Diffraction

To validate the comparisons above, you must generate high-quality single crystals. The 2,3-dimethyl substitution makes this compound prone to "oiling out."[1] Use this modified vapor diffusion protocol.

Phase 1: Crystal Growth (Vapor Diffusion Method)[1][2]
  • Preparation: Dissolve 20 mg of 1-(2,3-Dimethylphenyl)pentan-1-amine HCl in 2 mL of Methanol (good solvent) in a small borosilicate vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE filter to remove nucleation sites.[1][2]

  • Setup: Place the open small vial inside a larger jar containing 10 mL of Diethyl Ether or Hexane (antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

    • Mechanism:[1][2] The volatile antisolvent slowly diffuses into the methanol, gently lowering solubility and promoting ordered lattice formation over 3–7 days.[2]

Phase 2: X-Ray Data Collection
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo Kα radiation,

    
     Å).[1][2]
    
  • Temperature: Maintain sample at 100 K using a nitrogen cryostream to reduce thermal motion (atomic displacement parameters).

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, critical for the heavier chlorine atom.[1][2]

Structural Workflow Visualization

The following diagram outlines the decision logic for salt selection and the crystallographic workflow.

G Start Target: 1-(2,3-Dimethylphenyl) pentan-1-amine SaltScreen Salt Screening (HCl, HBr, Fumarate) Start->SaltScreen SolubilityTest Solubility & Hygroscopicity Analysis SaltScreen->SolubilityTest Decision Select Optimal Salt SolubilityTest->Decision Rank Candidates CrystGrowth 1. Crystal Growth (Vapor Diffusion) Decision->CrystGrowth Best Candidate XRD 2. Single Crystal XRD (Mo Kα, 100 K) CrystGrowth->XRD Solve 3. Structure Solution (SHELXT / OLEX2) XRD->Solve Refine Refinement & Validation (Check R-factor < 5%) Solve->Refine Refine->CrystGrowth Poor Data (R > 10%) Output CIF Data Generation (Unit Cell, Packing) Refine->Output

Caption: Workflow for optimizing salt form selection and generating crystallographic data for phenalkylamines.

Data Interpretation Guide

When analyzing your generated CIF (Crystallographic Information File), focus on these parameters to validate the structure:

  • R-Factor (

    
    ): 
    
    • Target: < 0.05 (5%).[1][2]

    • Meaning: A low

      
       confirms the atomic model accurately fits the diffraction data.[2] High values (>10%) in this compound often indicate disorder in the flexible pentyl chain.[1][2]
      
  • Thermal Ellipsoids (ADPs):

    • Look for elongated ellipsoids at the terminal methyl of the pentyl chain.[2] This "wagging" is common.[2] If severe, model with split positions (disorder).[1][2]

  • Hydrogen Bonding:

    • In the HCl salt, verify the

      
       interaction.[1] The distance should be approx. 3.1–3.2 Å.[2] This bond is the primary "anchor" holding the lattice together.[2]
      

References

  • Chemical Identity & Analog Data

    • 1-Phenylpentan-1-amine (Analog Reference).[1] PubChem CID 12022148.[2] National Center for Biotechnology Information.[2]

    • Source: [Link][1][2]

  • Crystallographic Methodology

    • Crystal Structure Refinement with SHELXL. Acta Crystallographica Section C. (2015).
    • Source: [Link]

  • Salt Selection Principles

    • Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (2011).[1]

    • Source: [Link][1][2][3][4]

  • Specific Compound Registry

    • CAS 1213414-93-7 Entry.[5] ChemicalBook / BLD Pharm Catalogs.[2]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2,3-Dimethylphenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safety and operational protocols for handling 1-(2,3-Dimethylphenyl)pentan-1-amine . Due to the specific structural characteristics of this compound (a lipophilic, benzylic amine), it presents a dual hazard profile: chemical corrosivity typical of primary amines and potential pharmacological bioactivity (CNS/sympathomimetic properties) common to structural analogs in this class.

This guide adopts the Precautionary Principle : in the absence of specific toxicological data for this exact isomer, it must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) and a Category 1B Skin Corrosive .

Hazard Identification & Risk Assessment

Before selecting PPE, the researcher must understand the specific threats posed by this molecule.[1][2]

Hazard ClassClassification (Inferred)Mechanism of Action
Skin Corrosion/Irritation Category 1B High alkalinity (pKa ~9-10) causes rapid saponification of skin lipids and protein denaturation.
Acute Toxicity Category 3 (Oral/Dermal) Lipophilic nature facilitates rapid dermal absorption. Structural similarity to sympathomimetics implies potential for hypertensive crisis or CNS stimulation upon exposure.
Eye Damage Category 1 Irreversible corneal damage possible upon contact due to alkaline hydrolysis.
Sensitization Skin Sensitizer Benzylic amines can act as haptens, triggering allergic dermatitis after repeated low-level exposure.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" defaults. The lipophilicity of the pentyl chain allows this chemical to permeate standard latex or thin nitrile gloves rapidly.

A. Hand Protection (The "Double-Shell" Protocol)
  • Primary Layer (Inner): 4-mil Nitrile (Exam Grade). Provides tactile sensitivity and a second barrier.

  • Secondary Layer (Outer): Laminate Film (Silver Shield/4H) or High-Breakthrough Nitrile (minimum 8-mil) .

    • Why? Standard 4-mil nitrile has a breakthrough time of <15 minutes for many lipophilic amines. Laminate film offers >480 minutes protection.

  • Technique: Tape the outer glove cuff to the lab coat sleeve (chemically resistant tape) to prevent liquid channeling.

B. Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (Spill/Outside Hood): Full-face respirator with Multi-Gas/Vapor (OV/AG) cartridges and P100 particulate filter .

    • Note: Half-mask respirators are insufficient due to the risk of eye absorption from vapors.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (indirect vented). Safety glasses are prohibited due to the risk of vapor irritation and splash entry.[3]

  • Body:

    • Lab Coat: Nomex or flame-resistant cotton (amines can be combustible).

    • Apron: Chemical-resistant apron (Butyl or Neoprene) required for transferring volumes >50 mL.

Visualized Decision Logic

The following diagram outlines the decision process for selecting PPE based on the operational state of the chemical.

PPE_Decision_Tree Start Operation Type Solid Handling Solid/Powder (Weighing/Transfer) Start->Solid Liquid Handling Liquid/Solution (Synthesis/Extraction) Start->Liquid Spill Emergency Spill Clean-up Start->Spill Solid_PPE REQUIRED PPE: 1. Fume Hood (No open bench) 2. Double Nitrile Gloves 3. N95/P100 (if outside hood) 4. Anti-static Gun (prevent dispersal) Solid->Solid_PPE Liquid_PPE REQUIRED PPE: 1. Splash Goggles + Face Shield 2. Laminate/Thick Nitrile Gloves 3. Chemical Apron 4. Closed System Transfer Liquid->Liquid_PPE Spill_PPE REQUIRED PPE: 1. Full-Face Respirator (OV/AG/P100) 2. Silver Shield Gloves 3. Tyvek Suit Spill->Spill_PPE

Caption: Decision logic for PPE selection based on physical state and risk level. Note the escalation to laminate gloves for liquid handling.

Operational Procedures

Protocol 1: Weighing & Transfer (Solid State)
  • Context: Amine salts are often hygroscopic; free bases may be waxy or oils.

  • Static Control: Use an ionizing fan or anti-static gun. Charged amine powders can "fly" onto cuffs/skin.

  • Containment: Place the balance inside the fume hood. If this is impossible, use a Powder Containment Hood or a glove bag.

  • technique: Never use a spatula directly from the stock bottle. Pour a small amount into a secondary weigh boat, then transfer. This prevents cross-contamination of the bulk source.

Protocol 2: Solubilization & Synthesis
  • Context: Dissolving amines in acids is exothermic .

  • Cooling: Pre-cool the solvent (e.g., DCM, Methanol) or reaction vessel in an ice bath before adding the amine.

  • Addition Order: Always add the amine to the solvent , never solvent to the amine (to minimize splashing).

  • Inert Atmosphere: Flush headspace with Nitrogen/Argon. Benzylic amines oxidize in air to form imines or aldehydes, changing their color (yellowing) and potency.

Protocol 3: Waste Disposal
  • Classification: Segregate as "Organic Alkaline Waste" .

  • Incompatibility: NEVER mix with:

    • Oxidizers (Peroxides, Nitric Acid): Risk of fire/explosion.

    • Acid Chlorides/Anhydrides: Violent reaction evolving heat and gas.

  • Disposal Step:

    • Dissolve waste amine in a compatible solvent (e.g., Ethanol).

    • Neutralize carefully with dilute Hydrochloric Acid (1M) to form the non-volatile hydrochloride salt.

    • Label container: "Contains 1-(2,3-Dimethylphenyl)pentan-1-amine (Corrosive/Toxic)."

Emergency Response: The "3-Minute Rule"

In the event of exposure, the first 3 minutes determine the severity of the injury.

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Action_Skin 1. Drench (15 min) 2. Soap Wash (pH neutral) 3. Do NOT use alcohol Skin->Action_Skin Action_Eye 1. Eyewash (15 min) 2. Force eyelids open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhal 1. Fresh Air 2. Oxygen (if trained) 3. Monitor for Pulmonary Edema Inhalation->Action_Inhal

Caption: Immediate response workflow. Note: Alcohol increases skin permeability and must be avoided during decontamination.

Critical Medical Note: If medical assistance is sought, inform the physician that the patient was exposed to a lipophilic benzylic amine . Standard treatment for alkali burns applies, but observation for systemic adrenergic effects (tachycardia, hypertension) is recommended due to the structural pharmacophore.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pentan-1-amine (Analogous structure data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals (National Academies Press). Retrieved from [Link]

Sources

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